molecular formula C19H21ClN2O3S B8254097 Pioglitazone hydrochloride, (S)- CAS No. 1207681-48-8

Pioglitazone hydrochloride, (S)-

Cat. No.: B8254097
CAS No.: 1207681-48-8
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-LMOVPXPDSA-N
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Description

Overview of Thiazolidinediones as Peroxisome Proliferator-Activated Receptor Agonists

Thiazolidinediones (TZDs) are a class of synthetic ligands that exert their effects by activating peroxisome proliferator-activated receptors (PPARs), particularly the gamma isoform (PPARγ). nih.govbenthamdirect.com PPARs are nuclear receptors that, upon activation, act as transcription factors, modulating the expression of numerous genes involved in glucose and lipid metabolism. nih.govontosight.ai The binding of a TZD to PPARγ initiates a cascade of molecular events, including the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) on target genes, thereby influencing their transcription. nih.gov This mechanism underlies the ability of TZDs to improve insulin (B600854) sensitivity and regulate glucose homeostasis. ontosight.ainih.gov The TZD class also includes compounds like rosiglitazone (B1679542) and troglitazone. drugbank.comnih.gov

The family of PPARs consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. benthamdirect.com PPARα is predominantly found in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, where it regulates genes involved in fatty acid uptake and oxidation. benthamdirect.com PPARβ/δ is also involved in fatty acid oxidation, particularly in muscle tissue. benthamdirect.com PPARγ is most highly expressed in adipose tissue, with lower expression in the liver and muscle. benthamdirect.com Its activation by TZDs leads to increased glucose and lipid uptake, enhanced glucose oxidation, and a decrease in free fatty acid concentrations, ultimately reducing insulin resistance. benthamdirect.com

Significance of Pioglitazone (B448) in Contemporary Metabolic and Cellular Homeostasis Research

Pioglitazone's influence extends beyond its primary role in glycemic control, making it a subject of significant interest in contemporary research on metabolic and cellular homeostasis. nih.gov Studies have shown that pioglitazone can have direct effects on pancreatic beta-cells, acutely reducing insulin secretion and causing a "metabolic deceleration" at submaximal glucose concentrations. nih.govnih.gov This effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and may contribute to the preservation of beta-cell function by preventing hyperinsulinemia. nih.gov

Furthermore, research has explored the broader metabolic effects of pioglitazone, including its impact on energy expenditure. Studies in animal models have demonstrated that pioglitazone can acutely reduce whole-body energy expenditure, suggesting a direct effect on metabolic rate that is independent of its insulin-sensitizing action. nih.gov These findings highlight the multifaceted role of pioglitazone in regulating systemic energy balance. The compound's actions on both glucose and lipid metabolism, as well as its influence on cellular energy sensors like AMPK, underscore its importance as a tool for investigating the intricate pathways governing metabolic homeostasis. nih.govnih.gov

Rationale for Comprehensive Academic Investigation of Pioglitazone Hydrochloride, (S)-

The rationale for a detailed academic investigation of (S)-pioglitazone hydrochloride stems from the fundamental principles of stereochemistry in pharmacology. While pioglitazone is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-pioglitazone and (S)-pioglitazone, it is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com The body's interaction with each enantiomer can be distinct, leading to variations in absorption, distribution, metabolism, and excretion. mdpi.com

Stereochemical Considerations and Enantiomeric Forms of Pioglitazone Hydrochloride

Pioglitazone possesses a single chiral center at the C-5 position of the thiazolidinedione ring, giving rise to two enantiomers: (R)-pioglitazone and (S)-pioglitazone. nih.gov These enantiomers are non-superimposable mirror images of each other. The hydrochloride salt of pioglitazone is a white, crystalline, odorless powder. nih.gov

PropertyValue
IUPAC Name 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
Molecular Formula C19H20N2O3S
Molecular Weight 356.44 g/mol
Chiral Center C-5 of the thiazolidinedione ring

The separation and quantification of pioglitazone enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). nih.gov Studies have been conducted to develop and validate such methods for analyzing the enantiomers in biological samples like rat plasma. nih.gov These analytical techniques are essential for investigating the stereoselective pharmacokinetics of pioglitazone.

Properties

IUPAC Name

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207681-48-8
Record name Pioglitazone hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207681488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIOGLITAZONE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TRJ196V9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Pioglitazone (B448) is a potent and selective agonist for PPARγ. drugbank.commedchemexpress.com It is a member of the thiazolidinedione (TZD) class of compounds, which are known for their insulin-sensitizing effects. researchgate.netnih.gov Pioglitazone is administered as a racemic mixture, but the enantiomers are known to interconvert in the body and exhibit no significant pharmacological differences. drugbank.com

Pioglitazone selectively stimulates the nuclear receptor PPARγ and, to a lesser extent, PPARα. wikipedia.orgnih.gov There are different isoforms of PPARγ, with PPARγ1 being expressed in many tissues and PPARγ2 being found predominantly in adipose tissue. researchgate.net Pioglitazone acts as a selective activator of human PPARγ1 and a weak activator of human PPARα. researchgate.net Studies have shown that both murine PPARγ1 and PPARγ2 respond to pioglitazone with the same half-maximal effective concentration of activation. frontiersin.org

Table 1: Selectivity of Pioglitazone for PPAR Subtypes

PPAR SubtypeLevel of Activation by PioglitazonePrimary Tissue Expression
PPARγ1 Selective activator researchgate.netMost tissues researchgate.net
PPARγ2 Activator frontiersin.orgPrimarily adipose tissue researchgate.net
PPARα Weak activator wikipedia.orgresearchgate.netnih.govLiver, kidney, heart, muscle, adipose tissue
PPARδ (or β) Not a significant targetUbiquitously expressed

This table summarizes the selective activation of PPAR subtypes by pioglitazone and their primary tissue locations.

As a synthetic ligand, pioglitazone binds directly to the ligand-binding domain (LBD) of PPARγ. researchgate.netfrontiersin.orgnih.gov This binding event induces a conformational change in the receptor. nih.gov The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). frontiersin.orgnih.gov This heterodimeric complex then translocates to the nucleus. youtube.com It is important to note that some nuclear receptors, like PPARs, may already reside in the nucleus and their translocation is not strictly ligand-dependent. nih.gov

The PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. frontiersin.orgnih.gov This binding initiates the recruitment of co-activator proteins, which leads to the transcription of these genes. nih.govyoutube.com

Pioglitazone's activation of PPARγ leads to the modulation of numerous genes involved in glucose metabolism. wikipedia.orgdrugbank.com This includes an increase in the expression of glucose transporters, which facilitates glucose uptake into cells. nih.gov The transcriptional control of glucose production in the liver is complex, involving a network of transcription factors that are regulated by insulin (B600854). nih.govmdpi.com Pioglitazone's action on PPARγ influences this network, contributing to improved insulin sensitivity. nih.gov

Through its interaction with PPREs, pioglitazone influences the transcription of a wide array of genes that control both glucose and lipid homeostasis. wikipedia.orgnih.govnih.gov This results in improved insulin sensitivity in peripheral tissues and the liver, a decrease in glucose production by the liver, and a reduction in blood glucose levels. wikipedia.orgnih.gov In adipose tissue, pioglitazone promotes the expression of genes involved in lipid metabolism. nih.gov Studies in animal models have demonstrated that pioglitazone treatment leads to increased insulin-stimulated glycogen (B147801) synthesis and glycolysis in muscle, and enhanced glucose oxidation and lipogenesis in adipocytes. nih.gov

Table 2: Research Findings on Pioglitazone's Effect on Gene Expression

Study TypeModelKey FindingsReference
In vivoob/ob miceDose-dependent increase in adipocyte fatty acid-binding protein (aFABP) mRNA expression in epididymal fat, correlating with decreased blood glucose and insulin levels. nih.gov
In vitro3T3-L1 cellsTime-dependent enhancement of aFABP expression. nih.gov
In vivoZucker (fa/fa) ratIncreased expression of genes for GLUT, fatty acid synthase, and phosphoenolpyruvate (B93156) carboxykinase in adipose tissue. nih.gov
In vivoWistar fatty ratsIncreased insulin-stimulated glycogen synthesis and glycolysis in isolated soleus muscles, and increased insulin-stimulated glucose oxidation and lipogenesis in adipocytes. nih.gov

This interactive table summarizes key research findings on how pioglitazone affects the expression of genes involved in glucose and lipid metabolism.

Pioglitazone has been shown to differentially regulate the expression of adipokines, which are signaling molecules produced by adipose tissue. A notable effect is the significant increase in the expression and circulating levels of adiponectin, an insulin-sensitizing hormone. nih.govplos.org Conversely, pioglitazone has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in insulin resistance. nih.govnih.gov The expression of resistin, another adipokine linked to insulin resistance, can also be influenced by pioglitazone. This modulation of adipokine gene expression is a key mechanism through which pioglitazone improves insulin sensitivity. researchgate.netfrontiersin.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Role in Lipid Metabolism Regulation

The agonism of PPARα by (S)-Pioglitazone hydrochloride plays a role in the regulation of lipid metabolism. nih.gov PPARα is a key transcriptional regulator of genes involved in fatty acid uptake and oxidation. youtube.com Activation of PPARα can lead to a reduction in triglyceride levels. nih.govnih.gov Studies have shown that pioglitazone can influence the expression of genes regulated by PPARα, such as those involved in fatty acid transport and oxidation. nih.gov

For instance, pioglitazone has been observed to increase the expression of acyl-CoA oxidase, a well-established PPARα target gene. nih.gov Furthermore, pioglitazone's effect on lowering triglycerides is a characteristic response associated with PPARα activation. nih.govnih.gov In comparative studies, pioglitazone has demonstrated a more favorable effect on lipid profiles, including a reduction in triglycerides, compared to other thiazolidinediones like rosiglitazone (B1679542), a difference that may be partially attributed to its PPARα activity. nih.gov

PPAR-Independent Molecular Mechanisms

Beyond its interactions with PPARs, (S)-Pioglitazone hydrochloride engages in several molecular mechanisms that are independent of PPAR activation. These alternative pathways contribute to its biological effects.

Interaction with Outer Mitochondrial Membrane Proteins (e.g., mitoNEET)

A significant PPAR-independent target of pioglitazone is mitoNEET, a [2Fe-2S] iron-sulfur cluster-containing protein located on the outer mitochondrial membrane. pnas.orgpnas.orgnih.gov Pioglitazone binds directly to mitoNEET, and this interaction has been shown to stabilize the protein and its iron-sulfur cluster. pnas.orgpnas.orgresearchgate.net The binding of pioglitazone to mitoNEET can inhibit the transfer of the [2Fe-2S] cluster. nih.govnju.edu.cn

This stabilization of the mitoNEET protein by pioglitazone is thought to be a key aspect of its neuroprotective and mitochondrial-stabilizing effects, which are independent of PPARγ activation. nih.govuky.edu The interaction between pioglitazone and mitoNEET suggests a direct role for the compound in modulating mitochondrial function and redox signaling. pnas.orglsu.edu

Table 1: Effects of Pioglitazone on mitoNEET

EffectObservationReference
BindingPioglitazone binds directly to mitoNEET. pnas.orgnih.gov
Cluster StabilizationIncreases the stability of the [2Fe-2S] cluster by approximately 10-fold. pnas.orgresearchgate.net
Cluster TransferInhibits the transfer of the [2Fe-2S] cluster. nih.govnju.edu.cn

Direct Modulation of Cellular Bioenergetics and Fuel Consumption

(S)-Pioglitazone hydrochloride can directly influence cellular bioenergetics. Studies have shown that pioglitazone can modulate cellular heat flow and oxygen consumption rates. nih.gov In certain cell types, pioglitazone treatment has been observed to induce a reduction in mitochondrial activity, which is then compensated by an increase in glycolysis when glucose is available. nih.gov

Furthermore, pioglitazone has been shown to improve mitochondrial organization and bioenergetics in cells with mitochondrial dysfunction. frontiersin.orgnih.gov This includes restoring the mitochondrial network and increasing basal ATP content. frontiersin.orgnih.gov These effects on cellular energy metabolism appear to be, at least in part, independent of its PPAR-mediated gene regulation. nih.gov

Table 2: Impact of Pioglitazone on Cellular Bioenergetics

ParameterEffect of PioglitazoneCell Type/ConditionReference
Cellular Heat FlowIncreased in the presence of glucoseHuman hepatocellular carcinoma cells (HepG2) nih.gov
Oxygen ConsumptionDecreased in the presence of glucoseHuman hepatocellular carcinoma cells (HepG2) nih.gov
Mitochondrial RespirationMaintained after spinal cord injuryMouse model of spinal cord injury nih.gov
Basal ATP ContentSignificantly increasedTrisomic fetal fibroblasts with mitochondrial dysfunction frontiersin.orgnih.gov

Engagement with Non-PPARγ Signaling Pathways

(S)-Pioglitazone hydrochloride has been shown to engage with various signaling pathways independent of its action on PPARγ. For instance, pioglitazone can inhibit inflammation by blocking the p38 mitogen-activated protein kinase (MAPK) signaling pathway in microglial cells. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory mediators. nih.gov

Additionally, pioglitazone has been found to exert effects on other signaling cascades, such as the PI3-kinase/Akt and AMPK signaling pathways, which are involved in vasodilation. nih.gov In some contexts, the anti-inflammatory effects of pioglitazone have been shown to be dependent on PPARα, further highlighting its engagement with non-PPARγ pathways. nih.govnih.gov Research in non-small cell lung cancer models has also indicated that pioglitazone can down-regulate the MAPK, Myc, and Ras gene pathways, as well as the TGFβ pathway. nih.gov

Preclinical Pharmacodynamics and Cellular Molecular Effects

Regulation of Cellular Insulin (B600854) Responsiveness

(S)-Pioglitazone hydrochloride is a potent insulin-sensitizing agent that enhances cellular responsiveness to insulin in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. pharmgkb.orgnih.gov Its primary mechanism involves the selective activation of PPARγ, a nuclear receptor that modulates the transcription of numerous genes involved in glucose and lipid homeostasis. nih.govnih.gov Upon activation by (S)-Pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. pharmgkb.orgyoutube.com

This interaction alters the transcription of genes that influence insulin signaling pathways, leading to enhanced tissue sensitivity to insulin. nih.govnih.gov Preclinical studies have demonstrated that this regulation helps to ameliorate insulin resistance, a key pathological feature of type 2 diabetes. nih.govnih.gov For instance, in obese, insulin-resistant rhesus monkeys, treatment with pioglitazone (B448) hydrochloride led to a significant increase in insulin sensitivity. nih.gov The compound's action on PPARγ also leads to a reduction in pro-inflammatory cytokines, which are known contributors to insulin resistance. nih.gov

Glucose Homeostasis Modulation at the Cellular Level

A primary pharmacodynamic effect of (S)-Pioglitazone is the enhancement of insulin-dependent glucose disposal in peripheral tissues, particularly skeletal muscle and adipose tissue. nih.gov By improving insulin sensitivity, (S)-pioglitazone facilitates the uptake and utilization of glucose from the bloodstream into these tissues. youtube.com In preclinical models, treatment with pioglitazone has been shown to significantly improve the rate of glucose disappearance (R(d)) during euglycemic-hyperinsulinemic clamps, a direct measure of whole-body glucose disposal. nih.gov

In studies with patients with type 2 diabetes, pioglitazone treatment augmented both splanchnic and peripheral tissue glucose uptake. nih.gov This effect is a direct consequence of the enhanced insulin signaling cascade within the cells, which promotes the translocation of glucose transporters to the plasma membrane, thereby increasing the capacity for glucose entry.

(S)-Pioglitazone hydrochloride contributes to lowering blood glucose levels by directly targeting the liver to inhibit hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate precursors. nih.govpharmgkb.org This action is crucial, as excessive hepatic glucose production is a major contributor to hyperglycemia in insulin-resistant states.

The enhancement of glucose disposal by (S)-Pioglitazone is mechanistically linked to its ability to upregulate the expression of glucose transporter proteins. Research has shown that pioglitazone increases the abundance of both GLUT1 and GLUT4 in target cells. nih.govnih.gov In cultured 3T3-F442A adipocytes, treatment with pioglitazone resulted in time-dependent increases in the messenger RNA (mRNA) transcripts for both GLUT1 and GLUT4, with corresponding increases in their protein levels. nih.gov

The mechanism for this upregulation appears to involve an increase in the stability of the transporter mRNA transcripts. nih.gov Specifically, pioglitazone was found to increase the half-lives of both GLUT1 and GLUT4 mRNA significantly. nih.gov Studies on other thiazolidinediones, such as troglitazone, provide further evidence that these compounds not only increase the expression of GLUT4 but also promote its translocation from intracellular storage vesicles to the plasma membrane in both myotubes and adipocytes, which is the final step required for glucose uptake. diabetesjournals.orgnih.gov

Effect of Pioglitazone on Glucose Transporters in 3T3-F442A Adipocytes
Parameter Observation
GLUT1 mRNA abundance>5-fold increase
GLUT4 mRNA abundance>5-fold increase
GLUT1 protein level10-fold increase
GLUT4 protein level7-fold increase
GLUT1 mRNA half-lifeIncreased from 2.2 h to >24 h
GLUT4 mRNA half-lifeIncreased from 1.2 h to >24 h

Data derived from studies on 3T3-F442A cells treated with pioglitazone and insulin. nih.gov

Beyond its PPARγ-mediated effects, pioglitazone has been shown to directly inhibit hepatocellular pyruvate (B1213749) metabolism. nih.govnih.gov This represents a distinct mode of action relevant to its glucose-lowering effects. In cultured hepatocytes, pioglitazone inhibits the oxidation of pyruvate and suppresses pyruvate-driven glucose production. nih.govresearchgate.net This effect curtails the entry of pyruvate-derived carbons into the tricarboxylic acid (TCA) cycle and gluconeogenesis.

The transport of pyruvate from the cytosol into the mitochondrial matrix is a critical control point for its metabolism and is facilitated by the mitochondrial pyruvate carrier (MPC), a complex composed of MPC1 and MPC2 proteins. nih.govresearchgate.net Pioglitazone has been identified as an inhibitor of the MPC. nih.gov Interestingly, this action is not exclusive to one enantiomer; both the (R)- and (S)-enantiomers of pioglitazone have been shown to inhibit the MPC. nih.gov

However, studies investigating the direct effects of pioglitazone on hepatocellular pyruvate metabolism have found that its inhibitory actions on pyruvate oxidation and pyruvate-driven ATP synthesis persist even after the targeted silencing of MPC1 and MPC2. nih.govnih.gov This suggests that while pioglitazone does modulate MPC proteins, its inhibitory effect on pyruvate metabolism in hepatocytes may also occur through mechanisms independent of MPC1 and MPC2. nih.govnih.gov

Enantiomer-Specific Actions of Pioglitazone
Enantiomer Primary Molecular Action
(S)-Pioglitazone PPARγ Agonist, MPC Inhibitor
(R)-Pioglitazone MPC Inhibitor

This table summarizes the distinct and overlapping roles of the pioglitazone enantiomers based on preclinical findings. nih.gov

Lipid Metabolism and Adipose Tissue Remodeling

(S)-Pioglitazone hydrochloride, a member of the thiazolidinedione class, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). wikipedia.orgpharmgkb.org This interaction is central to its role in modulating lipid metabolism and orchestrating the remodeling of adipose tissue. wikipedia.orgnih.gov

Reduction of Free Fatty Acid Levels

Clinical studies have demonstrated that treatment with pioglitazone leads to a notable decrease in fasting free fatty acid (FFA) levels. nih.govdoi.org In a two-year study, the addition of pioglitazone to existing therapies for type 2 diabetes resulted in a significant reduction in fasting FFAs, which was associated with improved insulin sensitivity in adipose tissue. nih.gov This reduction in circulating FFAs is believed to contribute to the amelioration of lipotoxicity, a condition where excess lipids in non-adipose tissues cause cellular dysfunction. nih.gov

The mechanism behind this effect involves the enhancement of FFA uptake and storage within adipocytes, thereby clearing them from the bloodstream. This is partly achieved by improving the sensitivity of adipose tissue to insulin, which in turn suppresses the release of FFAs from fat stores. nih.gov

Promotion of Adipocyte Differentiation and Functional Remodeling

(S)-Pioglitazone hydrochloride is a potent promoter of adipocyte differentiation, the process by which preadipocytes mature into functional fat cells. nih.govmdpi.com This is a key aspect of its mechanism of action. nih.gov By activating PPAR-γ, a master regulator of this process, pioglitazone stimulates the expression of genes involved in lipid metabolism and storage. nih.govnih.gov

Furthermore, studies have shown that pioglitazone induces a redistribution of body fat, favoring storage in subcutaneous adipose depots over visceral and ectopic areas. nih.govfrontiersin.org This is considered a beneficial remodeling effect, as visceral fat is more strongly linked to metabolic complications. nih.govfrontiersin.org

Attenuation of Ceramide Accumulation

Ceramides (B1148491) are a class of lipid molecules that have been implicated in inducing insulin resistance and cellular toxicity. nih.gov Studies in animal models and humans with metabolic syndrome have shown that pioglitazone can reduce the accumulation of ceramides in plasma and skeletal muscle. nih.govnih.gov

A randomized, double-blind, placebo-controlled trial in subjects with metabolic syndrome demonstrated that six months of pioglitazone therapy significantly reduced the concentrations of multiple plasma ceramide species. nih.gov The decrease in certain ceramide species was correlated with improvements in insulin sensitivity. nih.gov However, it is important to note that one study in rats reported an increase in myocardial ceramide content with pioglitazone treatment, suggesting that the effect on ceramide metabolism may be tissue-specific. nih.gov

Anti-Inflammatory Cellular Mechanisms

Beyond its metabolic effects, (S)-Pioglitazone hydrochloride exhibits potent anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory molecule production.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Research has consistently shown that pioglitazone can inhibit the activation of this pathway. nih.gov In a model of polymicrobial sepsis in mice, pioglitazone treatment led to a decrease in NF-κB activity in the lungs, which was associated with reduced lung injury and inflammation. nih.gov

Studies on renal ischemia-reperfusion injury in rats have also demonstrated that pioglitazone's protective effects are mediated through the inhibition of the NF-κB signaling pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. nih.gov

Suppression of Pro-inflammatory Cytokine and Mediator Expression

As a consequence of its inhibitory effect on the NF-κB pathway and other anti-inflammatory actions, pioglitazone suppresses the expression and release of a wide range of pro-inflammatory cytokines and mediators. nih.govnih.govscielo.br

Clinical studies in patients with impaired glucose tolerance have shown that pioglitazone therapy significantly reduces the gene and protein expression of Interleukin-6 (IL-6) and Interleukin-8 from monocytes and lymphocytes. nih.gov Furthermore, in a rat model of insulin resistance induced by a high-fat-carbohydrate diet, pioglitazone was shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govscielo.br

Data Tables

Table 1: Effects of Pioglitazone on Free Fatty Acid Levels

Study PopulationInterventionDurationKey FindingsReference
Patients with Type 2 DiabetesPioglitazone added to sulfonylurea or metformin (B114582)104 weeksSignificant decrease in fasting FFAs nih.gov
Patients with poorly controlled Type 2 DiabetesPioglitazone added to insulin24 weeksSignificant decrease in free fatty acids doi.org

Table 2: Effects of Pioglitazone on Adipocyte Differentiation and Adipose Tissue Remodeling

Model/PopulationInterventionKey FindingsReference
Obese Zucker (fa/fa) ratsPioglitazoneIncreased number of small adipocytes, indicating adipocyte differentiation. nih.gov
Female Zucker (fa/fa) ratsPioglitazoneIncreased number of small adipocytes due to both new adipocyte appearance and shrinkage of mature ones. nih.gov
Obese humans with Type 2 DiabetesPioglitazoneRedistribution of body fat from visceral to subcutaneous depots. nih.govfrontiersin.org

Table 3: Effects of Pioglitazone on Ceramide Levels

PopulationInterventionDurationKey FindingsReference
Subjects with Metabolic SyndromePioglitazone6 monthsSignificant reduction in multiple plasma ceramide concentrations. nih.gov
Rats on standard or high-fat dietPioglitazone14 daysIncreased myocardial ceramide content. nih.gov

Table 4: Anti-inflammatory Effects of Pioglitazone

Model/PopulationKey FindingsReference
Mice with polymicrobial sepsisDecreased NF-κB activity in the lung. nih.gov
Rats with renal ischemia-reperfusion injuryInhibition of the NF-κB signaling pathway. nih.gov
Patients with impaired glucose toleranceReduced expression of IL-6 and IL-8 from monocytes and lymphocytes. nih.gov
Rats with diet-induced insulin resistanceInhibition of TNF-α and IL-6. nih.govscielo.br

Attenuation of p38 Mitogen-Activated Protein Kinase (MAPK) Activation

(S)-Pioglitazone hydrochloride has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) that is stimulated by lipopolysaccharide (LPS). nih.govnih.gov This inhibitory action is significant as the p38 MAPK signaling pathway is a crucial component in the inflammatory response. Research indicates that the blockade of p38 MAPK by pioglitazone is a key mechanism through which it suppresses inflammation in microglial cells. nih.gov Specifically, studies have demonstrated that pioglitazone's inhibition of LPS-induced nitric oxide (NO) generation is mediated through the suppression of p38 MAPK activity. nih.gov

Reduction of Receptor for Advanced Glycation Endproducts (RAGE) Expression

(S)-Pioglitazone hydrochloride has demonstrated the ability to down-regulate the expression of the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov This is a critical finding, as RAGE is implicated in the pathogenesis of various inflammatory and vascular complications. In a comparative study, pioglitazone was found to be more effective than glimepiride (B1671586) in decreasing RAGE expression in peripheral mononuclear cells of patients with type 2 diabetes over a 24-week period. nih.gov Furthermore, in renal cells, pioglitazone has been observed to suppress RAGE levels, thereby mitigating cellular oxidative stress and inflammation. nih.gov This reduction in RAGE expression is independent of changes in plasma glucose or insulin resistance levels. nih.gov

Modulation of Adhesion Molecule Expression (e.g., Vascular Cell Adhesion Molecule-1)

Studies have revealed that (S)-Pioglitazone hydrochloride can significantly reduce the serum concentrations of soluble adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). In patients with hypertension and type 2 diabetes receiving angiotensin II receptor blockers, the addition of pioglitazone led to a rapid and sustained decrease in both VCAM-1 and ICAM-1 levels. nih.gov This effect was observed within the first month of treatment and persisted for the six-month duration of the study, suggesting a direct modulatory role on vascular inflammation. nih.gov

Influence on Macrophage Polarization (e.g., M1 to M2 Shift)

(S)-Pioglitazone hydrochloride has been shown to promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype. nih.govscielo.brnih.gov This shift is a key mechanism in its anti-inflammatory effects. In vitro studies using M0 macrophages demonstrated that pioglitazone treatment increased the expression of M2 macrophage markers. nih.govresearchgate.net This effect was observed to be particularly evident at a concentration of 20 µM. nih.govresearchgate.net Interestingly, pioglitazone did not affect the polarization of M0 to M1 macrophages. nih.gov In a mouse model of sepsis-induced acute lung injury, pioglitazone treatment enhanced M2 macrophage polarization, which was associated with the activation of the PPARγ/PGC-1α pathway. scielo.br Furthermore, in a rat model of myocardial infarction, the sustained release of pioglitazone from microspheres enhanced the ratio of M2 subtype macrophages in the ischemic border zone. nih.gov

Table 1: Effect of (S)-Pioglitazone on Macrophage Polarization

Model Key Findings Reference
In vitro (M0 macrophages) Increased M2 macrophage marker expression, especially at 20 µM. No effect on M1 polarization. nih.govresearchgate.net
Mouse model (Sepsis-induced ALI) Enhanced M2 macrophage polarization via PPARγ/PGC-1α pathway. scielo.br
Rat model (Myocardial Infarction) Increased ratio of M2 subtype macrophages in the ischemic border zone. nih.gov
Human Monocyte-Derived Macrophages (SLE) Downregulated M1 marker (CD86) and overexpressed M2 marker (CD163). researchgate.net

Antioxidant Cellular Mechanisms

Reduction of Reactive Oxygen Species (ROS) Generation

(S)-Pioglitazone hydrochloride exhibits significant antioxidant properties by reducing the generation of reactive oxygen species (ROS). ijbs.com In various experimental models, pioglitazone has been shown to inhibit ROS production, thereby mitigating oxidative stress. For instance, in a model of sepsis-induced acute lung injury, pioglitazone treatment reduced ROS levels. scielo.br Similarly, in vascular smooth muscle cells, pioglitazone blocked endothelin-1-induced ROS production. nih.gov Studies have also demonstrated its ability to decrease ROS levels in the context of neuroinflammation and amyloidogenesis. dovepress.com Furthermore, pioglitazone has been found to reduce mitochondrial ROS production in cardiac cells under hypoxic conditions by inhibiting the activity of respiratory chain complex I. ijbs.com

Modulation of NADPH Oxidase (NOX-4) Activity

Pioglitazone has been shown to exert inhibitory effects on the activity of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). Specifically, studies have implicated the involvement of NADPH oxidase in the cellular responses to various stimuli and the protective effects of pioglitazone.

In the context of high homocysteine-induced endothelial progenitor cell (EPC) dysfunction, pioglitazone pretreatment was found to reduce the activity of NADPH oxidase. nih.gov This effect was comparable to that of a known NADPH oxidase inhibitor, diphenyleneiodonium (B1195379) (DPI). The activation of NADPH oxidase by homocysteine was time-dependent, and pioglitazone was effective in mitigating this increase. nih.gov Further investigation revealed that pioglitazone down-regulated the expression of essential NADPH oxidase subunits, including Nox2 (also known as gp91phox) and p67phox, via the protein kinase C (PKC) signaling pathway. nih.gov This suggests that pioglitazone's mechanism for reducing NADPH oxidase activity involves the modulation of the expression of its critical components. nih.gov The protective effects of pioglitazone on EPC paracrine function against high homocysteine levels were observed to be independent of PPARγ, as the PPARγ inhibitor GW9662 did not block these beneficial effects. nih.gov

These findings highlight that pioglitazone can attenuate cellular oxidative stress by downregulating the activity and expression of NADPH oxidase, a mechanism that contributes to its protective effects on vascular endothelial cells.

Activation of the Nrf2/Keap1 Pathway and Associated Antioxidant Enzyme Induction (e.g., Heme-oxygenase-1)

Pioglitazone has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, a critical cellular defense mechanism against oxidative stress. This pathway's activation leads to the induction of various antioxidant and cytoprotective enzymes, including heme-oxygenase-1 (HO-1).

In models of cerebral ischemia, pioglitazone enhanced the expression of Nrf2 and its target protein, HO-1, in the peri-infarct area. nih.gov This activation of the Nrf2 antioxidant defense pathway was shown to be crucial for the neuroprotective effects of pioglitazone against oxidative and excitotoxic damage. nih.gov The neuroprotective effects were abolished in primary cortical neurons from Nrf2 knockout mice, underscoring the essential role of Nrf2 in mediating pioglitazone's protective actions. nih.gov

Furthermore, in a model of tamoxifen-induced liver damage, pioglitazone treatment upregulated the expression of Nrf2 and HO-1 while decreasing the expression of Keap1. nih.gov This modulation of the Keap1/Nrf2/HO-1 signaling pathway contributed to the mitigation of oxidative stress, inflammation, and apoptosis in the liver. nih.gov Similarly, in a model of chronic neuroinflammation, pioglitazone treatment led to a significant enhancement in the binding of Nrf2 to the antioxidant response element (ARE) regions of the HO-1 promoter. researchgate.net

Interestingly, an analogue of pioglitazone, ∆2-pioglitazone, which does not activate PPARγ, was also found to activate the Nrf2/Keap1 pathway. spandidos-publications.comnih.gov This was evidenced by the increased protein content of several antioxidant enzymes, most notably HO-1. spandidos-publications.comnih.gov This suggests that the activation of the Nrf2 pathway by pioglitazone and its analogues may occur through both PPARγ-dependent and -independent mechanisms.

The induction of HO-1 is a key outcome of Nrf2 activation. HO-1 catalyzes the degradation of heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron, all of which have antioxidant and cytoprotective properties. juniperpublishers.com

Upregulation of Paraoxonase-2 (PON2) Expression

Pioglitazone has been shown to upregulate the expression of Paraoxonase-2 (PON2), an enzyme known to enhance mitochondrial function and protect against oxidative stress. nih.govnih.gov This effect has been observed in the brain of nonhuman primates.

In a study involving male African green monkeys, oral administration of pioglitazone resulted in an increase in both PON2 mRNA and protein expression in the brain after one week of treatment. nih.govnih.gov This upregulation was observed in several brain regions, including the substantia nigra, striatum, hippocampus, and dorsolateral prefrontal cortex. nih.govnih.gov However, this effect was transient, as PON2 expression returned to baseline levels after three weeks of continuous treatment. nih.govnih.gov

The transient nature of this upregulation suggests the involvement of homeostatic mechanisms that regulate PON2 expression in the healthy brain. nih.gov The stimulation of PON2 expression by pioglitazone is considered a potential contributor to the neuroprotective effects of the drug observed in preclinical models of neurodegenerative diseases. nih.gov The expression of both PON2 and its receptor, PPARγ, can be sex- and brain region-dependent, which may influence the effects of pioglitazone. nih.govnih.gov

Mitochondrial Dynamics and Bioenergetics

Pioglitazone has been shown to positively influence mitochondrial dynamics and bioenergetics, contributing to its therapeutic effects.

Alleviation of Mitochondrial Dysfunction

Mitochondrial dysfunction is a key feature in various pathological conditions, and pioglitazone has demonstrated the ability to alleviate this dysfunction in several models. In a rabbit model of diabetes, pioglitazone ameliorated diabetes-induced atrial mitochondrial swelling and prevented mitochondrial respiratory dysfunction. frontiersin.org It also preserved the mitochondrial membrane potential. frontiersin.org In a rat model of chronic kidney disease, pioglitazone protected mitochondrial functions by stabilizing the mitochondrial membrane potential, inhibiting ROS generation, and preventing cytochrome C leakage from mitochondria. nih.govfrontiersin.org

Furthermore, in a model of traumatic brain injury, pioglitazone was shown to protect mitochondria from injury-induced dysfunction. nih.gov In Down syndrome cells, which exhibit inherent mitochondrial impairment, pioglitazone treatment led to a significant decrease in reactive oxygen species (ROS) production. frontiersin.org Studies on HepG2 cells have also suggested that pioglitazone's effects are linked to mitochondrial function, though high concentrations can be toxic. tbzmed.ac.ir In high glucose-treated INS-1 cells, pioglitazone reduced cellular ROS production and mitochondrial membrane potential loss. researchgate.net

Pioglitazone's ability to alleviate mitochondrial dysfunction is also linked to its influence on mitochondrial dynamics. It has been shown to increase the expression of mitochondrial fusion proteins, such as Optic atrophy 1 (OPA1) and Mitofusin 1 (Mfn1) and Mfn2, while decreasing the expression of the fission protein, Dynamin-related protein 1 (Drp1). frontiersin.orgnih.govfrontiersin.orgfrontiersin.org This shift towards mitochondrial fusion helps to restore a healthy mitochondrial network. frontiersin.org

Optimization of Mitochondrial Electron Transport Chain (ETC) Function

Pioglitazone has been shown to have a positive impact on the function of the mitochondrial electron transport chain (ETC). In a rat model of chronic kidney disease, pioglitazone maintained the activities of complex I and complex III of the ETC. nih.govfrontiersin.org It also upregulated the expression levels of key ETC components, including ATP synthase β, COX I, and NDUFB8, which were downregulated in the diseased state. nih.govfrontiersin.org

In the context of traumatic brain injury, it has been noted that pioglitazone's ability to rapidly increase mitochondrial function is likely related to its interaction with the mitochondrial outer membrane protein MitoNEET, as knocking out this protein has been shown to reduce ETC function. nih.gov While in vitro experiments have shown that pioglitazone can upregulate mitochondrial electron transport proteins, these changes typically take at least two days to become significant. nih.gov

Restoration of Cellular ATP Production

However, the effect of pioglitazone on ATP synthesis can be complex. In isolated mitochondria from hepatocytes, pioglitazone was found to selectively and dose-dependently inhibit pyruvate-driven ATP synthesis. nih.gov This suggests a specific mode of action related to pyruvate metabolism. nih.gov In another study, pioglitazone was described as a mild, partly ATP/ADP-translocase-dependent, uncoupler of oxidative phosphorylation, which can modulate ATP production. nih.gov It was found to decrease the level of matrix ATP and reduce the capacity of mitochondria for ATP production after a pulse of Ca2+. nih.gov Despite these varied effects at the isolated mitochondrial level, in cellular models of stress and disease, the net effect of pioglitazone treatment is often the restoration of cellular ATP levels, which is crucial for cell survival and function. nih.govfrontiersin.orgfrontiersin.org

Promotion of Mitochondrial Biogenesis

(S)-Pioglitazone hydrochloride has been shown to play a significant role in promoting the generation of new mitochondria, a process known as mitochondrial biogenesis. This is a critical cellular function for maintaining energy homeostasis and is particularly relevant in metabolically active tissues. The compound achieves this primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn modulates a cascade of downstream signaling molecules.

Key molecular players in this process that are influenced by pioglitazone include:

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α): Pioglitazone treatment has been demonstrated to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis. nih.govnih.gov This upregulation of PGC-1α is a crucial step that initiates a signaling cascade leading to the formation of new mitochondria. nih.gov Studies have shown that activation of PPARγ by agonists like pioglitazone increases mitochondrial biogenesis by upregulating the expression of PGC-1α. nih.gov This effect has been observed in various tissues, including human subcutaneous adipose tissue. nih.govnih.gov

Mitochondrial Transcription Factor A (TFAM): As a downstream target of the PGC-1α/NRF-1 pathway, TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov Pioglitazone treatment has been associated with increased expression of TFAM, leading to a higher mtDNA copy number and enhanced mitochondrial machinery in adipose tissue. nih.govnih.gov

Table 1: Effects of Pioglitazone on Key Regulators of Mitochondrial Biogenesis

RegulatorEffect of PioglitazoneInvestigated in
PGC-1α UpregulationHuman subcutaneous adipose tissue, diabetic rabbit atria, neonatal rat brain
NRF-1 Upregulation (in some studies)Diabetic rabbit atria
TFAM UpregulationHuman subcutaneous adipose tissue, diabetic rabbit atria
Mfn2 UpregulationRat kidney

Mitigation of Endoplasmic Reticulum Stress

The effect of (S)-Pioglitazone hydrochloride on endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, appears to be context-dependent. The ER stress response, also known as the unfolded protein response (UPR), is a cellular mechanism to restore ER homeostasis, involving sensors like PERK, IRE1, and ATF6. nih.govahajournals.org

Some research indicates that pioglitazone does not significantly alter markers of ER stress in human adipose tissue, despite improving insulin sensitivity. nih.govnih.gov In vitro studies using liver and adipose cell lines have also shown that pioglitazone pretreatment did not mitigate palmitate-induced ER stress. nih.govnih.gov In fact, at higher concentrations, some thiazolidinediones have been reported to induce ER stress markers. nih.gov

Conversely, other studies have demonstrated a protective role for pioglitazone in mitigating ER stress under specific pathological conditions. For instance, in a model of renal ischemia-reperfusion injury in renal tubular epithelial cells, pioglitazone was found to suppress the expression of ER stress markers such as activating transcription factor 4 (ATF4), activating transcription factor 6 (ATF6), and 78 kDa glucose-regulated protein (GRP78). nih.govnih.gov In the perivascular adipose tissue of type 2 diabetic rats, pioglitazone treatment led to an increase in GRP78 gene expression, which may reflect an adaptive response to improve cellular homeostasis, while not exacerbating pro-apoptotic ER stress pathways. nih.gov

Table 2: Pioglitazone's Effects on Endoplasmic Reticulum Stress Markers

ER Stress MarkerEffect of PioglitazoneCellular/Tissue Context
GRP78 (BiP) Increased expressionPerivascular adipose tissue of diabetic rats
ATF4 Decreased expressionRenal tubular epithelial cells (hypoxia/reoxygenation)
ATF6 Decreased expressionRenal tubular epithelial cells (hypoxia/reoxygenation)
CHOP No significant change in some studiesPerivascular adipose tissue of diabetic rats, renal tubular epithelial cells

Cellular Apoptosis and Autophagy Modulation

(S)-Pioglitazone hydrochloride demonstrates a complex and often cell-type-specific role in the regulation of apoptosis (programmed cell death) and autophagy (a cellular recycling process).

The influence of pioglitazone on apoptosis is dichotomous, exhibiting pro-apoptotic effects in various cancer cell lines while demonstrating anti-apoptotic properties in other cell types.

In the context of cancer, pioglitazone has been shown to induce apoptosis. For example, in human clear cell renal cell carcinoma Caki cells, pioglitazone-induced apoptosis is mediated through a caspase-dependent pathway. nih.gov This involves the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the activation of caspases. nih.govoup.com Specifically, pioglitazone was found to increase the levels of cleaved caspase-3. nih.gov

Conversely, in non-cancerous cells, pioglitazone often exerts a protective, anti-apoptotic effect. In vascular smooth muscle cells (VSMCs), pioglitazone promotes apoptosis, which can be beneficial in preventing conditions like atherosclerosis, and this effect is mediated by the upregulation of caspase-3 and caspase-9. nih.gov In human primary chondrocytes, pioglitazone reverses the pro-apoptotic effects of advanced glycation end products (AGEs) by inhibiting the cleavage of caspase-3. nih.gov Furthermore, in nucleus pulposus mesenchymal stem cells under compression, pioglitazone alleviates apoptosis by suppressing the mitochondrial apoptosis pathway. mdedge.com

Table 3: Modulation of Apoptotic Factors by Pioglitazone

Apoptotic FactorEffect of PioglitazoneCellular Context
B-cell lymphoma 2 (Bcl-2) Downregulation/DegradationRenal cancer cells, Vascular smooth muscle cells
Caspase-3 Activation (cleavage) / InhibitionRenal cancer cells, VSMCs / Chondrocytes
Caspase-8 ActivationVascular smooth muscle cells
Caspase-9 ActivationVascular smooth muscle cells

The modulation of autophagy by pioglitazone also appears to be highly dependent on the cellular and physiological context. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and key protein markers include microtubule-associated protein 1A/1B-light chain 3 (LC3), Beclin-1, and p62/SQSTM1.

Several studies have reported that pioglitazone enhances autophagy, which can be a protective mechanism. In a rat model of renal ischemia-reperfusion injury, pioglitazone was found to protect against injury by activating AMP-activated protein kinase (AMPK)-regulated autophagy. nih.govnih.govoup.com This was evidenced by increased levels of LC3-II and Beclin-1, and a decrease in p62. nih.govnih.gov Similarly, in tendon-derived stem cells, pioglitazone was shown to induce autophagy, which helped to attenuate apoptosis and calcification induced by advanced glycation end products. nih.govmdedge.com

In contrast, a study on the perivascular adipose tissue (PVAT) of type 2 diabetic rats reported that pioglitazone inhibited autophagic activity. nih.gov This was indicated by decreased gene expression of MAP1LC3B (LC3B) and BECN-1 (Beclin-1), and an increase in SQSTM1 (p62) gene expression. nih.gov This suggests that in certain tissues, pioglitazone may suppress autophagy.

Table 4: Pioglitazone's Influence on Autophagy Markers

Autophagy MarkerEffect of PioglitazoneCellular/Tissue Context
AMPK ActivationRat kidney (ischemia-reperfusion)
LC3-II Increased expressionRat kidney (ischemia-reperfusion), Tendon-derived stem cells
Beclin-1 Increased expression / Decreased gene expressionRat kidney (ischemia-reperfusion) / Perivascular adipose tissue of diabetic rats
p62/SQSTM1 Decreased protein expression / Increased gene expressionRat kidney (ischemia-reperfusion) / Perivascular adipose tissue of diabetic rats

(S)-Pioglitazone hydrochloride has been shown to modulate cell cycle progression, often leading to cell cycle arrest, particularly in cancer cells. This effect is a key mechanism behind its anti-proliferative properties.

In various cancer cell lines, pioglitazone has been observed to induce cell cycle arrest at the G1 or G2/M phases. For instance, in pancreatic cancer cells, PPARγ ligands like pioglitazone inhibit cellular proliferation by causing an accumulation of cells in the G1 phase of the cell cycle. nih.gov This G1 arrest is often associated with the downregulation of cyclin D1, a key regulator of the G1 to S phase transition. oup.com In some leukemia cell lines, pioglitazone has been shown to induce G2/M cell cycle arrest. nih.gov

Furthermore, pioglitazone can induce a sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.gov In acute promyelocytic leukemia cells, the combination of pioglitazone with a PI3K inhibitor was shown to potentiate a p21-mediated sub-G1 cell cycle arrest. nih.gov

Endothelial Function Enhancement

(S)-Pioglitazone hydrochloride has demonstrated beneficial effects on endothelial function, which is crucial for maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO) and increased expression of adhesion molecules.

Pioglitazone has been shown to improve endothelial function through several mechanisms:

Increased Nitric Oxide (NO) Production: Several studies have reported that pioglitazone enhances endothelial function by increasing the production of NO, a key vasodilator. nih.govnih.gov This is achieved, at least in part, by upregulating the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser-1177). nih.gov

Reduction of Adhesion Molecules: Pioglitazone can reduce the expression of vascular adhesion molecules, which are involved in the recruitment of inflammatory cells to the endothelium. It has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov However, its effect on other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin may be less pronounced. nih.gov

Anti-inflammatory and Antioxidative Effects: The beneficial effects of pioglitazone on the endothelium are also attributed to its anti-inflammatory and antioxidative properties. It has been shown to reduce levels of inflammatory markers like C-reactive protein (CRP). nih.govahajournals.org By reducing oxidative stress and inflammation, pioglitazone helps to preserve endothelial function. nih.govmdedge.com

These effects of pioglitazone on the endothelium contribute to its potential vasoprotective properties and have been observed in both diabetic and non-diabetic individuals with endothelial dysfunction. nih.govnih.govoup.com

Mechanistic Insights from Preclinical Disease Models

Renal Protective Mechanisms in Models of Kidney Disease

Preclinical models of diabetic kidney disease (DKD) have been instrumental in elucidating the potential nephroprotective effects of (S)-pioglitazone hydrochloride. These models, which mimic the complex pathological changes seen in human DKD, have revealed several key areas where the compound exerts its influence.

In a preclinical model of type 2 diabetes and obesity, pioglitazone (B448) therapy was observed to suppress the remodeling of preglomerular arterioles. nih.gov This structural alteration is a significant contributor to the progression of diabetic nephropathy. The amelioration of this remodeling is thought to be a key aspect of its renal-protective effects. nih.govphysiology.org Studies in hypertensive rat models also suggest that pioglitazone can inhibit the growth of vascular smooth muscle, which may contribute to its beneficial effects on renal arterioles. nih.gov

Glomerular hyperfiltration is an early and critical event in the development of DKD. Pioglitazone has been shown to prevent the onset of this hyperfiltration. nih.gov The mechanism appears to involve the downregulation of the diacylglycerol (DAG)-protein kinase C (PKC)-extracellular signal-regulated kinase (ERK) pathway within mesangial cells. nih.govnih.gov This signaling cascade is known to be activated by high glucose levels and contributes to the functional and structural changes seen in diabetic nephropathy. nih.gov By inhibiting this pathway, pioglitazone helps to normalize glomerular function. nih.gov

Elevated levels of homocysteine are recognized as a risk factor for cardiovascular and kidney disease. nih.govresearchgate.net In preclinical models of diabetes, pioglitazone treatment has been associated with a reduction in renal homocysteine levels. nih.govnih.govphysiology.org This reduction is significant as hyperhomocysteinemia can lead to endothelial damage and is highly prevalent in patients with end-stage renal disease. nih.govresearchgate.net

Matrix metalloproteinases (MMPs) are enzymes involved in the turnover of the extracellular matrix. In diabetic nephropathy, the activity of MMP-2 is altered, contributing to the accumulation of matrix proteins and the thickening of the glomerular basement membrane. nih.govmednexus.orgmednexus.org Preclinical studies have demonstrated that pioglitazone can attenuate the diabetes-associated changes in MMP-2 expression in the glomeruli. nih.govnih.govphysiology.orgnih.gov In diabetic rats, a decrease in glomerular MMP-2 expression was observed, which is thought to impair the degradation of type IV collagen and contribute to matrix accumulation. nih.govmednexus.org Pioglitazone treatment was found to attenuate this decrease in glomerular MMP-2, suggesting a role in preserving normal matrix turnover. nih.govmednexus.org

Table 1: Effect of Pioglitazone on Renal Parameters in a Diabetic Rat Model

ParameterControl DiabeticPioglitazone-Treated Diabeticp-value
Glomerular MMP-2 ExpressionDecreasedAttenuated Decrease<0.05
Glomerular C-IV AccumulationIncreasedReduced<0.05
C-IV refers to Collagen Type IV.
Data adapted from studies on streptozotocin-induced diabetic rats. nih.govmednexus.org

Klotho is an anti-aging protein that is highly expressed in the kidneys and plays a crucial role in protecting against renal injury. nih.govresearchgate.net In models of diabetic nephropathy, the expression of renal Klotho is often reduced. Pioglitazone has been shown to normalize the expression of renal Klotho. nih.gov In aging rats, pioglitazone treatment increased renal Klotho expression by over 60%, which may contribute to its effects on cellular senescence and oxidative stress. nih.govresearchgate.net

In Diabetic Kidney Disease (DKD) Pathophysiology Models

Suppression of Increased Renal Lipid Content and Associated Lipotoxic Damage

Preclinical evidence suggests that (S)-Pioglitazone hydrochloride plays a role in mitigating renal lipotoxicity. In models of obesity-related kidney disease, the accumulation of lipids within the kidneys contributes to cellular damage and dysfunction. (S)-Pioglitazone hydrochloride administration has been shown to address these abnormalities. researchgate.net The compound helps reverse structural issues in podocytes, specialized kidney cells, which can include lipid vacuolization. researchgate.net By improving the handling of lipids at the cellular level within the kidney, (S)-pioglitazone hydrochloride helps to suppress the lipotoxic damage associated with conditions like diabetic kidney disease and obesity-related nephropathy. researchgate.net

In Renal Ischemia-Reperfusion Injury (RIRI) Models

(S)-Pioglitazone hydrochloride has demonstrated significant protective effects in various preclinical models of renal ischemia-reperfusion injury (RIRI). nih.govfrontiersin.org RIRI is a primary cause of acute kidney injury, occurring when blood supply to the kidney is temporarily cut off and then restored, leading to a cascade of cellular injury, inflammation, and oxidative stress. nih.govnih.gov Studies using rat and mouse models of RIRI have consistently shown that pretreatment with (S)-pioglitazone hydrochloride improves kidney function, reduces tissue damage, and enhances survival rates. nih.govnih.gov The protective mechanisms are multifaceted, involving anti-apoptotic, anti-inflammatory, and antioxidant pathways, which are independent of the compound's glucose-lowering effects. researchgate.netfrontiersin.org

Anti-Apoptotic Activities in Renal Ischemia-Reperfusion Injury

A key mechanism of (S)-Pioglitazone hydrochloride's protective effect in RIRI is its ability to inhibit apoptosis, or programmed cell death, in renal cells. researchgate.netnih.gov In mouse models of RIRI, pretreatment with the compound effectively abrogated the apoptosis of renal cells induced by the injury. nih.gov This anti-apoptotic effect is mediated through the regulation of key proteins in the apoptosis signaling cascade. Specifically, (S)-pioglitazone hydrochloride has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it inhibits the activation of executioner caspases, such as cleaved caspase-3 and caspase-8, which are critical for carrying out the process of apoptosis. nih.gov This reduction in apoptotic cell death helps to preserve the structural and functional integrity of the kidney following an ischemic insult. nih.gov

MarkerEffect of RIRIEffect of (S)-Pioglitazone hydrochloride PretreatmentReference
Bcl-2 DecreaseIncrease nih.gov
Bax IncreaseDecrease nih.gov
Cleaved Caspase-3 IncreaseDecrease nih.gov
Cleaved Caspase-8 IncreaseDecrease nih.gov
Cell Apoptosis (TUNEL Staining) IncreaseDecrease nih.gov
Anti-Inflammatory Actions in Renal Ischemia-Reperfusion Injury (e.g., NF-κB Signaling Inhibition)

(S)-Pioglitazone hydrochloride exerts potent anti-inflammatory effects that are central to its renoprotective capacity in RIRI. researchgate.netfrontiersin.org The inflammatory response following reperfusion is a major driver of tissue damage. frontiersin.org The compound has been shown to significantly inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation. researchgate.net In rat models of RIRI, (S)-pioglitazone hydrochloride treatment decreased the expression of key NF-κB-related proteins, including phosphorylated IKK-β (p-IKK-β) and IκB-α. researchgate.net By inhibiting the NF-κB pathway, it suppresses the subsequent production and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in the renal tissue. This reduction in the inflammatory cascade helps to limit the extent of kidney damage. frontiersin.org

MarkerPathwayEffect of (S)-Pioglitazone hydrochloride TreatmentReference
p-IKK-β NF-κBDecrease
IκB-α NF-κBDecrease
TNF-α (mRNA) Inflammatory CytokineDecrease
MCP-1 (mRNA) Inflammatory CytokineDecrease
Antioxidant EnzymeEffect of RIRIEffect of (S)-Pioglitazone hydrochloride PretreatmentReference
Superoxide (B77818) Dismutase (SOD) DecreaseIncrease nih.gov
Catalase (CAT) DecreaseIncrease nih.gov
Glutathione (GSH) DecreaseIncrease nih.gov
Total Antioxidant Capacity DecreaseIncrease
Modulation of AMP-Activated Protein Kinase (AMPK)-Regulated Autophagy in RIRI

Autophagy, a cellular process for degrading and recycling damaged components, plays a complex role in RIRI. (S)-Pioglitazone hydrochloride has been found to protect against RIRI by modulating autophagy through the activation of AMP-activated protein kinase (AMPK). nih.gov In rat models of RIRI, (S)-pioglitazone hydrochloride treatment led to increased phosphorylation of AMPK. nih.gov This activation of the AMPK pathway, in turn, stimulates protective autophagy, as evidenced by the increased expression of autophagy-related proteins such as LC3 II and Beclin-1, and the inhibition of p62, a protein that accumulates when autophagy is impaired. nih.gov These findings suggest that the renoprotective effects of (S)-pioglitazone hydrochloride are mediated, at least in part, by the activation of an AMPK-regulated autophagy signaling pathway. nih.govnih.gov

MarkerPathwayEffect of (S)-Pioglitazone hydrochloride TreatmentReference
AMPK Phosphorylation AMPK SignalingIncrease nih.gov
LC3 II AutophagyIncrease nih.gov
Beclin-1 AutophagyIncrease nih.gov
p62 AutophagyDecrease nih.gov
Signaling via STAT3 Pathway in RIRI

While direct evidence in renal ischemia-reperfusion injury models is still emerging, studies in other disease models indicate that (S)-Pioglitazone hydrochloride can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The STAT3 pathway is involved in proinflammatory responses. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), (S)-pioglitazone hydrochloride treatment was shown to reduce the levels of the active, phosphorylated form of STAT3 (p-STAT3) in the nucleus of motor neurons and glial cells. Similarly, in human cancer cell lines, the compound suppressed the activation of STAT3. nih.gov Given the role of inflammation in RIRI, the inhibitory effect of (S)-pioglitazone hydrochloride on the STAT3 signaling pathway represents a potential mechanism contributing to its protective effects in the kidney, though this requires further direct investigation in the context of RIRI.

Modulation of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) Pathways in RIRI

Pioglitazone has been shown to offer protective effects against renal ischemia-reperfusion injury (RIRI), a primary cause of acute renal failure. nih.gov Studies indicate that pioglitazone administration in rat models of RIRI led to a significant reduction in the expression of key kidney injury markers, Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). nih.gov

KIM-1 is predominantly expressed and released by injured proximal tubular epithelial cells, while NGAL is synthesized in the thick ascending limb of Henle's loop and collecting ducts. nih.gov In a study involving rats subjected to renal IRI, treatment with pioglitazone resulted in a notable decrease in the renal tissue levels of both KIM-1 and NGAL at 24 hours post-reperfusion, as measured by ELISA. nih.gov This suggests that pioglitazone ameliorates renal injury by mitigating the damage to these specific tubular segments. nih.gov The reduction of these markers, alongside improvements in renal function parameters like serum creatinine (B1669602) and urea (B33335) nitrogen, underscores the renoprotective capacity of pioglitazone in the context of RIRI. nih.govnih.gov

Table 1: Effect of Pioglitazone on Renal Injury Markers in a Rat Model of RIRI

Marker Effect of Pioglitazone Treatment Implication
KIM-1 Decreased expression Amelioration of proximal tubular epithelial cell injury nih.gov
NGAL Decreased expression Protection of the thick ascending limb of Henle's loop and collecting ducts nih.gov

Neuroprotective Mechanisms in Models of Neurological Disorders

In Alzheimer's Disease (AD) Models

Pioglitazone, a peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist, has demonstrated potential therapeutic benefits in preclinical models of Alzheimer's disease (AD). nih.govnih.gov Its neuroprotective effects are attributed to its ability to modulate neuroinflammation and amyloid-beta pathology. nih.govclinicaltrials.gov

Reduction of Microglial Activation and Astrogliosis

A key aspect of AD pathology is the chronic activation of microglia and astrocytes, which contributes to neuroinflammation and subsequent neuronal damage. nih.gov Pioglitazone has been shown to effectively counter this by reducing microglial activation. nih.govnih.gov By activating PPAR-γ, pioglitazone can suppress the pro-inflammatory response of microglia. nih.gov This includes blocking the synthesis of pro-inflammatory molecules such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). nih.govnih.gov For instance, in a mouse model of fetal alcohol spectrum disorders, which shares some neuropathological features with neurodegenerative diseases, pioglitazone was found to block ethanol-induced increases in pro-inflammatory cytokines and prevent the morphological changes associated with microglial activation in various brain regions, including the hippocampus and cerebral cortex. nih.gov This anti-inflammatory action is crucial for mitigating the neurodegenerative processes in AD. nih.gov

Amelioration of Amyloid-beta (Aβ42) Deposition (e.g., via Insulin (B600854) Degrading Enzyme and AKT/GSK3β Pathways)

Pioglitazone has been observed to reduce the deposition of amyloid-beta 42 (Aβ42), a primary component of amyloid plaques in AD brains. nih.gov One of the key mechanisms behind this effect is the enhancement of Aβ42 degradation. nih.gov Studies in diet-induced insulin-resistant rats, a model that mimics some metabolic aspects of AD, have shown that pioglitazone treatment increases the expression of Insulin-Degrading Enzyme (IDE). nih.gov IDE is a crucial enzyme responsible for the clearance of both insulin and Aβ. nih.govnih.gov

Furthermore, pioglitazone has been found to activate the PI3K/AKT/GSK3β signaling pathway. nih.gov Activation of AKT leads to the phosphorylation and subsequent inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK3β), a kinase implicated in Aβ production and tau hyperphosphorylation. nih.gov The activation of this pathway by pioglitazone appears to be dependent on PPAR-γ, as the effects were nullified by a PPAR-γ antagonist. nih.gov Therefore, by promoting IDE expression and modulating the AKT/GSK3β pathway, pioglitazone facilitates the clearance and reduces the accumulation of Aβ42 in the hippocampus. nih.gov

Table 2: Neuroprotective Mechanisms of Pioglitazone in Alzheimer's Disease Models

Mechanism Key Molecular Targets/Pathways Outcome
Reduction of Neuroinflammation PPAR-γ, Microglia Decreased microglial activation and production of pro-inflammatory cytokines nih.govnih.gov
Amelioration of Aβ42 Deposition Insulin-Degrading Enzyme (IDE), AKT/GSK3β pathway Enhanced Aβ42 clearance and reduced plaque formation nih.gov

In Parkinson's Disease (PD) Models

Pioglitazone has emerged as a compound with neuroprotective potential in various experimental models of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govnih.gov

Preservation of Dopaminergic Neuronal Integrity and Survival

Preclinical studies have consistently demonstrated that pioglitazone can protect dopaminergic neurons from degeneration. nih.govnih.gov In mouse models of PD induced by neurotoxins like MPTP, pre-treatment with pioglitazone has been shown to attenuate the loss of these critical neurons in the substantia nigra. nih.gov The neuroprotective effects of pioglitazone are linked to its anti-inflammatory properties and its ability to modulate mitochondrial function. nih.govnih.gov By activating PPAR-γ, pioglitazone can reduce neuroinflammation, which is a significant contributor to neuronal death in PD. nih.gov Although a recent phase II clinical trial in PD patients did not yield conclusive evidence of a major beneficial effect, the preclinical findings suggest that targeting pathways influenced by pioglitazone may still hold therapeutic promise for influencing the course of some forms of PD. nih.gov

Improvement of Mitochondrial Ultrastructure and Function

(S)-Pioglitazone hydrochloride has demonstrated significant effects on the preservation and enhancement of mitochondrial integrity and bioenergetics in various preclinical models. Research indicates that pioglitazone can ameliorate damage to the mitochondrial ultrastructure and restore its function under pathological conditions.

In the context of traumatic brain injury (TBI), pioglitazone attenuated mitochondrial dysfunction. nih.gov Following a controlled cortical impact in animal models, a significant impairment in mitochondrial bioenergetic function was observed, which was mitigated by pioglitazone treatment. nih.govnih.gov Similarly, in a rabbit model of diabetes, pioglitazone prevented atrial mitochondrial swelling and respiratory dysfunction, preserving the mitochondrial membrane potential. nih.gov The compound also promoted the expression of proteins related to mitochondrial fusion (Opa1 and Mfn1) and fission (Drp1), which are crucial for maintaining a healthy mitochondrial network. nih.govfrontiersin.org

Table 1: Effects of Pioglitazone on Mitochondrial Function in Preclinical Models

Model Key Findings Reference
Palmitate-Treated HIT-T15 Cells Ameliorated damage to mitochondrion ultrastructure; Partially restored ATP/ADP ratio. nih.gov
Down Syndrome Fibroblasts Restored mitochondrial network; Increased OPA1 and MFN1, decreased DRP1; Increased basal ATP and oxygen consumption; Decreased ROS production. unimi.itnih.gov
Traumatic Brain Injury (Rat Model) Attenuated impairment in mitochondrial bioenergetic function post-injury. nih.govnih.gov
Activation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) Signaling

A central mechanism underlying the beneficial effects of (S)-Pioglitazone hydrochloride on mitochondrial health is the activation of the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis. nih.gov

In a diabetic rabbit model, pioglitazone treatment was associated with higher levels of PPAR-γ and PGC-1α. nih.govfrontiersin.orghkmu.edu.hk This activation prevented adverse atrial remodeling and mitochondrial dysfunction. nih.govfrontiersin.orghkmu.edu.hk The study demonstrated that in diabetic conditions, the expression of PGC-1α and its downstream targets, nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), was significantly decreased. nih.gov Pioglitazone treatment reversed these changes, suggesting that it improves mitochondrial biogenesis through the PPAR-γ/PGC-1α pathway. nih.govfrontiersin.org

Similarly, in a cell model of Down Syndrome, pioglitazone treatment significantly increased both the mRNA and protein levels of PGC-1α. unimi.itnih.gov This upregulation was linked to the restoration of the mitochondrial network and improved bioenergetics. unimi.itnih.gov In palmitate-treated cells, while palmitate itself increased the expression of PGC-1α mRNA, pioglitazone modulated this expression while ameliorating mitochondrial damage and restoring function. nih.gov

Table 2: Pioglitazone's Impact on the PGC-1α Signaling Pathway

Model System Effect of Pioglitazone Downstream Consequences Reference
Diabetic Rabbit Atria Increased expression of PPAR-γ and PGC-1α. Reversed decreased expression of NRF1 and TFAM; Improved mitochondrial biogenesis and function. nih.govfrontiersin.orghkmu.edu.hk
Down Syndrome Fibroblasts Significantly increased mRNA and protein levels of PGC-1α. Restoration of mitochondrial network morphology and improved bioenergetics. unimi.itnih.gov
Inhibition of High Mobility Group Box-1 (HMGB-1)/Receptor for Advanced Glycation Endproducts (RAGE) and Rac1/Reactive Oxygen Species Pathways

Pioglitazone has been shown to exert neuroprotective effects by inhibiting key inflammatory and oxidative stress pathways, specifically the High Mobility Group Box-1 (HMGB-1)/Receptor for Advanced Glycation Endproducts (RAGE) signaling axis and the Rac1/Reactive Oxygen Species (ROS) pathway. nih.gov

In a rat model of middle cerebral artery occlusion (MCAO), pioglitazone treatment alleviated the cytoplasmic translocation of HMGB-1 and the expression of its receptor, RAGE, in the cerebral penumbra cortex. nih.govkarger.com HMGB-1, when released from cells, acts as a pro-inflammatory cytokine that signals through RAGE. mdpi.com By suppressing this interaction, pioglitazone mitigates the inflammatory cascade. nih.govkarger.com In vitro studies using primary cultured astrocytes subjected to oxygen-glucose deprivation (OGD) confirmed these findings. nih.gov Furthermore, research in renal cells has shown that pioglitazone can down-regulate the expression of RAGE and the subsequent activation of NF-κB, thereby alleviating cellular oxidative stress and inflammation. nih.gov

Concurrently, pioglitazone was found to suppress the activity of Rac1, a small GTPase that is a key component of NADPH oxidase, a major source of cellular ROS. nih.gov In both the in vivo MCAO model and the in vitro OGD model, pioglitazone remarkably suppressed Rac1 activity and led to a significant reduction of excessive ROS. nih.govkarger.com This inhibition of the Rac1/ROS pathway contributes significantly to its neuroprotective properties. nih.gov

In Cerebral Ischemia/Stroke Models

Preclinical studies have highlighted the protective potential of pioglitazone in the context of cerebral ischemia-reperfusion injury. nih.gov Its mechanisms of action in these models are multifaceted, involving the attenuation of inflammatory cell death pathways. nih.govnih.gov

A significant finding in cerebral ischemia models is the ability of pioglitazone to inhibit pyroptosis, a form of pro-inflammatory programmed cell death. nih.govnih.gov Pyroptosis is implicated in the pathogenesis of ischemic stroke and contributes to brain injury. nih.govresearchgate.net

In a rat model of MCAO, repeated administration of pioglitazone not only reduced the infarct volume and improved neurological deficits but also alleviated the up-regulation of pyroptosis-related biomarkers in the cerebral penumbra cortex. nih.govkarger.com In vitro experiments using primary cultured astrocytes subjected to OGD further substantiated these protective effects, showing reduced expression of pyroptosis-related proteins and decreased release of lactate (B86563) dehydrogenase (LDH), a marker of cell death. nih.gov The study concluded that the neuroprotection conferred by pioglitazone was attributable to the alleviation of ischemia-induced pyroptosis, a process linked to its suppression of the HGMB-1/RAGE signaling pathway. nih.gov

Table 3: Pioglitazone's Effect on Pyroptosis in Cerebral Ischemia Models

Model Key Findings Reference
Middle Cerebral Artery Occlusion (MCAO) Rat Model Reduced infarct volume and improved neurological deficits; Alleviated up-regulation of pyroptosis-related biomarkers. nih.govkarger.com

In Traumatic Brain Injury (TBI) Models

Pioglitazone has been investigated for its neuroprotective capabilities following traumatic brain injury, demonstrating the ability to ameliorate multiple aspects of the resulting neuropathology. nih.gov

A key outcome measure in preclinical TBI studies is the extent of brain tissue loss or atrophy following the initial injury. Treatment with pioglitazone has been shown to significantly reduce this secondary damage.

In a controlled cortical impact model in rats, animals treated with a vehicle solution exhibited an average cortical lesion size of 5.09 ± 0.73 mm³. nih.gov In contrast, treatment with pioglitazone resulted in a significant, 55% reduction in the lesion size, bringing it down to 2.27 ± 0.27 mm³. nih.gov This protective effect, which points to a substantial preservation of cortical tissue, was blocked by the co-administration of a PPAR-γ antagonist, confirming the receptor's role in this neuroprotection. nih.gov Further studies have corroborated that delayed pioglitazone treatment can lead to attenuated brain atrophy after TBI. nih.gov

Broad Attenuation of Neuroinflammation

(S)-Pioglitazone hydrochloride exerts a broad-spectrum attenuation of neuroinflammation across various preclinical models of neurological disorders. This anti-inflammatory action is a cornerstone of its neuroprotective effects. nih.gov

In a neonatal mouse model of fetal alcohol spectrum disorders, pioglitazone blocked the ethanol-induced increase in pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as the chemokine CCL2 in the hippocampus, cerebellum, and cerebral cortex. nih.gov Similarly, in a mouse model of traumatic brain injury, pioglitazone treatment attenuated the acute increase in pro-inflammatory cytokines and chemokines in the striatum and substantia nigra. nih.gov

The anti-inflammatory effects of pioglitazone are also evident in models of Alzheimer's and Parkinson's disease. In APPV717I transgenic mice, a model for AD, acute treatment with pioglitazone inhibited the transcription and expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the hippocampus and frontal cortex. oup.com In preclinical models of Parkinson's disease, pioglitazone has been shown to reduce inflammation by decreasing levels of NF-κB, COX-2, and iNOS. nih.gov

Furthermore, in a chronic mild stress model, pioglitazone administration ameliorated depression-like behaviors by modulating microglial activation and reducing the expression of pro-inflammatory M1 markers while increasing anti-inflammatory M2 markers. nih.gov This broad attenuation of neuroinflammatory processes underscores the therapeutic potential of pioglitazone in a range of neurological conditions characterized by an inflammatory component. nih.gov

Reduction of Neuronal Endoplasmic Reticulum Stress in Neurodegeneration Models

While the direct effects of (S)-Pioglitazone hydrochloride on endoplasmic reticulum (ER) stress in neurodegeneration models are an emerging area of research, studies in other contexts provide relevant insights. ER stress is implicated in the pathology of neurodegenerative diseases.

In a study involving obese human volunteers, pioglitazone treatment improved insulin sensitivity but did not alter markers of ER stress in subcutaneous adipose tissue. nih.gov In vitro experiments using a human liver cell line (HepG2) showed that while substances like palmitate induced ER stress, pioglitazone pretreatment did not have a significant effect on these markers. nih.gov

However, in the context of perivascular adipose tissue of type 2 diabetic rats, pioglitazone treatment increased the expression of the ER stress-related gene GRP78. nih.gov GRP78 plays a crucial role in adipocyte differentiation and adipogenesis, suggesting a complex, tissue-specific role for pioglitazone in modulating the ER stress response. nih.gov Further research is needed to specifically elucidate the impact of (S)-Pioglitazone hydrochloride on neuronal ER stress in preclinical neurodegeneration models.

Anti-Cancer Mechanisms in Preclinical Models

Inhibition of Cancer Cell Proliferation and Metastatic Potential

(S)-Pioglitazone hydrochloride has demonstrated significant anti-proliferative and anti-metastatic effects in various preclinical cancer models. preprints.orgresearchgate.net In vitro, pioglitazone inhibited the proliferation of all five tested human pancreatic cancer cell lines at concentrations greater than 10 μM. nih.gov In a rectal xenograft model of pancreatic cancer, oral administration of pioglitazone inhibited BxPC-3 xenograft growth and reduced lymph node and lung metastasis. nih.gov

The mechanisms underlying these effects are multifaceted. Pioglitazone has been shown to suppress the expression of interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) mRNA, both of which are associated with angiogenesis. nih.gov By inhibiting these angiogenic factors, pioglitazone may hinder the formation of new blood vessels that tumors need to grow and metastasize. nih.gov

In hepatocellular carcinoma models, pioglitazone decreased the expression of the Receptor for Advanced Glycation End products (RAGE), along with HMGB1, NF-κβ, and p38MAPK, resulting in reduced proliferation, invasion, and metastatic potential. preprints.org In a colorectal cancer model, combining pioglitazone with dendritic cell therapy led to high tumor-infiltrating lymphocytes, suggesting an enhanced anti-tumor immune response. tbzmed.ac.ir

Table 3: Anti-Proliferative and Anti-Metastatic Effects of Pioglitazone in Preclinical Cancer Models

Cancer Model Key Findings Potential Mechanisms Reference
Pancreatic Cancer (in vitro and in vivo) Inhibited proliferation of multiple cell lines; reduced tumor growth and metastasis in a xenograft model. Inhibition of angiogenesis-associated proteins (IL-8, COX-2). nih.gov
Hepatocellular Carcinoma Reduced proliferation, invasion, and metastatic potential. Decreased expression of RAGE, HMGB1, NF-κβ, and p38MAPK. preprints.org
Colorectal Cancer Enhanced anti-tumor immune response when combined with dendritic cell therapy. Increased tumor-infiltrating lymphocytes. tbzmed.ac.ir

Induction of Terminal Cell Differentiation

A key anti-cancer mechanism of (S)-Pioglitazone hydrochloride is its ability to induce terminal cell differentiation, a process where cancer cells mature into non-proliferating, specialized cells. preprints.orgresearchgate.net

In human A549 lung adenocarcinoma cells, treatment with pioglitazone induced cellular differentiation into adipocytes and inhibited cell growth. nih.gov This was accompanied by an increase in the G1 phase of the cell cycle, indicating cell cycle arrest, a prerequisite for differentiation. nih.gov Similarly, in pancreatic cancer cells, pioglitazone induced differentiation, as evidenced by the increased expression of carcinoembryonic antigen (CEA) mRNA, a marker associated with the degree of differentiation in this cancer type. nih.gov

This induction of differentiation is a common feature of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) ligands like pioglitazone. nih.gov By promoting a more differentiated and stable cell phenotype, pioglitazone may inhibit tumor cell dissociation from the primary tumor, thereby reducing metastatic potential. nih.gov In islet beta-cells of db/db mice, a model for type 2 diabetes, pioglitazone reversed markers of de-differentiation, further highlighting its role in promoting a mature cellular state. lsu.edu

Table 4: Induction of Terminal Differentiation by Pioglitazone

Cell/Animal Model Key Findings Reference
Human A549 Lung Adenocarcinoma Cells Induced cellular differentiation into adipocytes and inhibited cell growth. nih.gov
Human Pancreatic Cancer Cells (BxPC-3) Increased expression of CEA mRNA, a differentiation marker. nih.gov
Islet Beta-Cells (db/db mice) Reversed markers of de-differentiation. lsu.edu

Upregulation of Peroxisome Proliferator-Activated Receptors in Tumorigenesis Contexts

Pioglitazone, a member of the thiazolidinedione class of drugs, is a well-established agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). bohrium.com PPAR-γ is a nuclear hormone receptor that functions as a transcription factor, and its expression has been identified in various cancer cells, including those of pancreatic and prostate origin. nih.govcam.ac.uk

In the context of tumorigenesis, the interaction between pioglitazone and PPAR-γ has been a subject of extensive research. High levels of PPAR-γ expression have been noted in human pancreatic cancer cells. nih.gov The activation of PPAR-γ by ligands like pioglitazone is considered a potential strategy for both cancer chemoprevention and therapy. bohrium.com This is because PPAR-γ ligands can inhibit the proliferation and metastasis of cancer cells, often by inducing terminal differentiation and reducing the expression of inflammatory mediators. bohrium.com For instance, in a preclinical model using BxPC-3 pancreatic cancer cells, pioglitazone treatment led to an upregulation of carcinoembryonic antigen (CEA) mRNA expression, suggesting an induction of differentiation. nih.gov

However, the role of PPAR-γ in the anti-cancer effects of pioglitazone is not always straightforward. Some studies have indicated that pioglitazone can induce apoptosis in cancer cells through a PPAR-γ-independent pathway. nih.gov In certain cancer cell lines, the cell-killing effects of pioglitazone were observed regardless of the PPAR-γ expression levels, and the use of a PPAR-γ antagonist did not prevent this outcome. nih.gov This suggests that while pioglitazone is a known PPAR-γ agonist, its anti-tumor activities may also involve other molecular mechanisms.

Interference with Toll-Like Receptor 4 (TLR4)-Dependent Signaling Pathway

Pioglitazone has demonstrated the ability to interfere with the Toll-like receptor 4 (TLR4)-dependent signaling pathway, which is implicated in inflammatory processes. researchgate.netnih.gov TLRs are crucial components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, and their activation can lead to the production of pro-inflammatory cytokines. researchgate.net

Furthermore, in in vitro experiments using human monocytes, pioglitazone was found to significantly decrease the expression of TLR4 induced by lipopolysaccharide (LPS), a potent TLR4 ligand. researchgate.net This was accompanied by a reduction in the activity of NF-κB, a key downstream transcription factor in the TLR4 signaling cascade, and a decrease in the secretion of several pro-inflammatory molecules. researchgate.net These findings suggest that pioglitazone's anti-inflammatory effects are, at least in part, mediated through its ability to negatively regulate the TLR4 signaling pathway. researchgate.netnih.gov This mechanism has also been observed in studies related to cochlear inflammation. nih.gov

Specific Effects on Leukemia Cell Lines (e.g., Cell Cycle Arrest, Apoptosis Induction)

Pioglitazone has been shown to exert significant anti-leukemic effects in various leukemia cell lines. nih.gov Studies have demonstrated that pioglitazone can inhibit the proliferation of leukemia cells in a dose-dependent manner. nih.gov For example, in cell lines such as HL60, K562, and Jurkat, pioglitazone has been observed to profoundly reduce the number of viable cells. nih.gov

One of the key mechanisms underlying the anti-proliferative effect of pioglitazone in leukemia cells is the induction of cell cycle arrest. nih.gov Specifically, in HL60 cells, pioglitazone-induced growth inhibition was associated with an arrest at the G1 phase of the cell cycle. nih.gov This effect is consistent with findings for other thiazolidinediones. nih.gov

In addition to cell cycle arrest, pioglitazone can also induce apoptosis, or programmed cell death, in leukemia cells. nih.gov Research on acute promyelocytic leukemia (APL)-derived NB4 cells revealed that pioglitazone treatment can lead to apoptotic cell death. nih.gov The pro-apoptotic effects of pioglitazone in these cells were found to be enhanced when combined with inhibitors of the PI3K/Akt signaling pathway. nih.gov This combination therapy was observed to alter the balance between pro- and anti-apoptotic genes, further promoting cell death. nih.gov

Interestingly, while pioglitazone effectively inhibits the growth of leukemia cell lines and primary leukemia cells, it appears to spare normal hematopoietic stem cells. nih.gov This selective activity highlights its potential as a therapeutic agent in the treatment of leukemia. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK) in Cancer Cells

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a role in regulating metabolism and has emerged as a potential target in cancer therapy. nih.gov Pioglitazone has been shown to activate AMPK in various cell types, including cancer cells. researchgate.netnih.gov

In a study involving a metastatic prostate cancer xenograft model, pioglitazone treatment led to an increase in the phosphorylation of AMPKα, indicating its activation. cam.ac.uk This activation of AMPK was accompanied by a decrease in the phosphorylation of mTOR, a key downstream target of AMPK that is involved in cell growth and proliferation. cam.ac.uk

The activation of AMPK by pioglitazone is not always dependent on its primary target, PPAR-γ. In studies using rat insulinoma cells, the activation of AMPK by pioglitazone was not inhibited by a PPAR-γ antagonist, suggesting a PPAR-γ-independent mechanism. researchgate.net

The activation of AMPK by pioglitazone can have significant downstream effects on cancer cell metabolism and survival. AMPK is known to regulate various cellular processes, including inflammation and metabolism, and its activation can oppose tumor progression. nih.gov In the context of prostate cancer, pioglitazone-induced AMPK activation was associated with a shift in cellular metabolism. cam.ac.uk

Synergistic Effects with Phosphoinositide 3-Kinase (PI3K) Inhibitors

The anti-leukemic effects of pioglitazone can be significantly enhanced when used in combination with inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is often aberrantly activated in cancer, promoting cell survival and proliferation, which can diminish the therapeutic efficacy of agents like pioglitazone. nih.govnih.gov

In preclinical studies involving acute promyelocytic leukemia (APL)-derived NB4 cells, the combination of pioglitazone with a PI3K inhibitor, CAL-101, resulted in a more potent reduction in cell survival compared to either agent alone. nih.gov This synergistic interaction was confirmed through the calculation of combination index (CI) and dose reduction index (DRI). nih.gov

The potentiation of pioglitazone's anti-leukemic effects by PI3K inhibitors is attributed to several mechanisms. The combination therapy was found to induce a more profound apoptotic effect on NB4 cells by altering the balance between pro- and anti-apoptotic genes. nih.govnih.gov Furthermore, the combination led to a p21-mediated cell cycle arrest in the sub-G1 phase, a phase where cancer cells may be more susceptible to the effects of anti-cancer drugs. nih.govnih.gov

These findings suggest that suppressing the PI3K/Akt signaling pathway can increase the sensitivity of leukemia cells to pioglitazone, allowing for the use of lower concentrations of the drug to achieve significant anti-proliferative and apoptotic effects. nih.govnih.gov This highlights the potential of a combination therapeutic regimen containing pioglitazone and a PI3K inhibitor for the treatment of certain types of leukemia. nih.govnih.gov

Other Organ/Tissue Protective Effects in Preclinical Models

Cochlear Protection in Noise-Induced Damage Models

Pioglitazone has demonstrated protective effects on the cochlea in preclinical models of noise-induced hearing loss. frontiersin.orgnih.gov Exposure to loud noise can cause damage to the organ of Corti, leading to an imbalance in cellular redox status and inflammation, which are key mechanisms of hearing loss. frontiersin.orgbohrium.com

In a study using Wistar rats exposed to acoustic trauma, the administration of pioglitazone was found to protect auditory function, particularly at mid-high frequencies. frontiersin.orgnih.gov The protective effect was most significant when pioglitazone was administered shortly after the noise exposure, although delayed administration also showed some benefit. frontiersin.org The treatment was able to limit cell death in the areas of the cochlea that were damaged by the noise. frontiersin.orgnih.gov

The otoprotective effects of pioglitazone are believed to be mediated through its anti-inflammatory and anti-oxidant properties. frontiersin.orgnih.gov Immunofluorescence and western blot analyses revealed that pioglitazone treatment decreased the expression of NF-κB and IL-1β, two key molecules involved in the inflammatory response, within the cochlea. frontiersin.orgbohrium.com This suggests that pioglitazone helps to reduce the inflammatory signaling cascade that is triggered by noise-induced damage. bohrium.com

Prevention of Oxidative and Inflammatory Cochlear Injury

Preclinical research has identified an imbalance of cellular redox status and inflammation as primary mechanisms of damage to the organ of Corti in conditions like noise-induced hearing loss. bohrium.comnih.gov Studies have investigated the protective capacity of pioglitazone in preclinical models, revealing its role in mitigating both oxidative and inflammatory damage to the cochlea.

In a notable study using a Wistar rat model of noise-induced hearing loss (exposure to 120 dB, 10 kHz for 1 hour), a single transtympanic injection of pioglitazone demonstrated significant protective effects. nih.govnih.gov The compound was formulated in a biocompatible thermogel to ensure sustained drug delivery to the inner ear. nih.gov The research provided evidence that pioglitazone administration reduced noise-induced inflammatory responses and cochlear oxidative stress. nih.gov

Detailed Research Findings:

Anti-inflammatory Effects: Pioglitazone was found to decrease the expression of key inflammatory mediators in the cochlea. bohrium.comnih.gov Immunofluorescence and western blot analyses showed that it attenuated the phosphorylation of nuclear factor-kappa B (NF-κB) and the expression of interleukin-1β (IL-1β). bohrium.comnih.govresearchgate.net This anti-inflammatory action was observed even when the treatment was delayed after the noise exposure. bohrium.com

Antioxidant Effects: The study demonstrated that pioglitazone effectively countered the oxidative damage induced by noise. nih.gov It led to a decrease in cochlear superoxide production and lipid peroxidation. nih.gov The most significant antioxidant effect was noted when the administration occurred in an early time window following the noise insult. bohrium.com

Cellular Protection: Treatment with pioglitazone resulted in limited cell death in the organ of Corti, specifically protecting the outer hair cells (OHCs) in the basal and middle turns of the cochlea, which are damaged by high-frequency noise exposure. nih.govnih.gov When administered one hour after the acoustic injury, OHC survival was significantly improved. nih.gov

Functional Protection: The cellular and molecular protection translated to functional benefits. Pioglitazone was found to protect auditory function at mid-high frequencies and reduce the auditory brainstem response (ABR) threshold shift at all analyzed time points. nih.govnih.gov

These protective effects are attributed to the compound's ability to favorably influence both oxidative stress and inflammation, suggesting a potential crosstalk between reactive oxygen species (ROS) and NF-κB signaling pathways in the cochlea. bohrium.com

Table 1: Effects of Pioglitazone on Cochlear Injury Markers in a Noise-Induced Hearing Loss Rat Model

Parameter Effect of Noise Exposure (Control) Effect of Pioglitazone Treatment Reference
Outer Hair Cell (OHC) Loss Increased cell death in the organ of CortiSignificantly reduced OHC loss nih.gov
NF-κB Phosphorylation Increased expression in cochlear structuresAttenuated NF-κB phosphorylation bohrium.comnih.govresearchgate.net
IL-1β Expression Increased expressionDecreased IL-1β expression bohrium.comnih.govnih.gov
Cochlear Superoxide Production IncreasedDecreased nih.gov
Lipid Peroxidation IncreasedDecreased nih.gov
Auditory Brainstem Response (ABR) Threshold Shift Increased (indicating hearing loss)Decreased threshold shift nih.gov

Non-alcoholic Steatohepatitis (NASH)/Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Pathophysiology

Non-alcoholic steatohepatitis (NASH), a severe form of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by hepatic steatosis, inflammation, and hepatocyte damage. nih.gov Its pathophysiology is complex and closely linked to insulin resistance, lipotoxicity, and inflammation. pannash.org Pioglitazone's mechanism as a PPAR-γ agonist directly targets these pathways by modulating the transcription of genes involved in glucose and lipid metabolism in the liver, adipose tissue, and skeletal muscle. drugbank.comwikipedia.org

Preclinical studies have explored the effects of pioglitazone on the underlying mechanisms of NASH/MASLD. In a study using high-fat diet-fed mice, pioglitazone treatment was shown to significantly improve NAFLD. nih.gov

Detailed Research Findings:

Regulation of Lipogenesis: The study in high-fat-fed mice revealed that pioglitazone treatment led to a decrease in the hepatic expression of key genes involved in fat synthesis. nih.gov Specifically, the expression of sterol-regulatory element-binding protein-1c (SREBP-1c) and stearoyl-CoA desaturase-1 (SCD-1) was reduced. nih.gov

Modulation of PPARγ2 Expression: In the same model, pioglitazone treatment also decreased the expression of peroxisome proliferator-activated receptor gamma 2 (PPARγ2) in the liver of the high-fat-fed mice. nih.gov

Improved Insulin Sensitivity: A central mechanism of pioglitazone is the enhancement of insulin sensitivity. medscape.com By activating PPAR-γ, it improves the body's response to insulin, leading to increased insulin-dependent glucose disposal and a reduction in insulin resistance, a primary driver of NASH. drugbank.commedscape.com

Reduction in Hepatic Steatosis and Inflammation: The molecular changes induced by pioglitazone translate to histological improvements. Preclinical and clinical investigations have consistently shown that the compound reduces hepatic fat content (steatosis), as well as key features of steatohepatitis such as hepatocyte ballooning and lobular inflammation. medscape.comresearchgate.net The direct inhibition of hepatic stellate cell activation has also been noted in rat models, which is crucial for preventing the progression of fibrosis. researchgate.net

These findings underscore that pioglitazone intervenes in NASH/MASLD pathophysiology by improving insulin sensitivity and directly downregulating the genetic machinery responsible for lipid accumulation in the liver.

Table 2: Preclinical Effects of Pioglitazone on NASH/MASLD Pathophysiological Markers

Parameter/Marker Model System Effect of Pioglitazone Treatment Reference
Hepatic Lipogenesis Gene Expression High-fat diet-fed miceDecreased expression of SREBP-1c and SCD-1 nih.gov
Hepatic PPARγ2 Expression High-fat diet-fed miceDecreased expression nih.gov
Insulin Resistance General preclinical/clinical modelsImproves insulin sensitivity medscape.com
Hepatic Steatosis (Fat Content) General preclinical/clinical modelsReduced hepatic fat content medscape.comresearchgate.net
Hepatic Inflammation (Ballooning, Lobular) General preclinical/clinical modelsReduced hepatocyte ballooning and lobular inflammation medscape.comresearchgate.net

Stereoselective Synthesis and Structural Considerations

Chirality of Pioglitazone (B448) Hydrochloride and the Significance of its (S)-Enantiomer

Pioglitazone possesses a single chiral center, giving rise to two enantiomers: (R)-pioglitazone and (S)-pioglitazone. nih.govmdpi.com This chirality is a fundamental aspect of its molecular structure and has implications for its biological activity. nih.gov While pioglitazone is administered as a racemic mixture, research has been conducted to understand the individual contributions of each enantiomer. nih.govdrugbank.com The significance of studying the (S)-enantiomer lies in the potential for discovering differences in efficacy, metabolism, and receptor interaction compared to its (R)-counterpart and the racemic mixture. nih.govmdpi.com Understanding these differences is crucial for optimizing therapeutic outcomes. mdpi.com

Synthetic Methodologies for Stereoselective Production

The synthesis of pioglitazone hydrochloride has been approached through various methods. drugfuture.comepo.orgnih.gov A common strategy involves the condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with thiazolidine-2,4-dione, followed by reduction. drugfuture.comepo.org Achieving stereoselective production, which favors the formation of one enantiomer over the other, requires specialized techniques. One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthesis to direct the formation of the desired stereoisomer. nih.gov Another method is asymmetric catalysis, such as asymmetric hydrogenation, which employs a chiral catalyst to produce the desired enantiomer with high selectivity. figshare.com These advanced synthetic strategies are essential for isolating and studying the properties of the individual (S)- and (R)-enantiomers of pioglitazone.

Enantiomeric Interconversion in Biological Systems

An important consideration for chiral drugs is whether the enantiomers can convert into one another within the body, a process known as enantiomeric interconversion. In the case of pioglitazone, evidence suggests that the enantiomers may interconvert in vivo. drugbank.com This means that even if a single enantiomer were administered, the body might partially convert it to the other, resulting in a mixture of both. This potential for interconversion complicates the interpretation of studies that aim to evaluate the distinct pharmacological effects of each enantiomer. mdpi.comdrugbank.com

Implications of Stereochemistry for Receptor Binding and Downstream Effects

Pioglitazone primarily exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. drugbank.comnih.gov The three-dimensional structure of a drug molecule is critical for its ability to bind to its target receptor. longdom.org Studies comparing the binding of different thiazolidinediones to PPARγ have revealed that they share a conserved binding mode, with the thiazolidinedione head group forming key hydrogen bonds within the receptor's ligand-binding pocket. nih.gov

While both enantiomers of pioglitazone are active, their stereochemistry can influence their affinity for PPARγ and the subsequent downstream effects. nih.gov Molecular docking and dynamics studies have been employed to investigate the binding energies and interactions of the individual enantiomers with the receptor. nih.gov Even subtle differences in how the (S)-enantiomer binds to PPARγ compared to the (R)-enantiomer could translate to variations in gene transcription and, consequently, differences in their pharmacological profiles, such as their effects on glucose uptake and lipid metabolism. mdpi.comnih.gov Research has shown that the two enantiomers of pioglitazone have different pharmacokinetic profiles, meaning they are absorbed, distributed, metabolized, and eliminated differently by the body. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Structural Determinants for PPARγ Agonism

The activity of pioglitazone (B448) as a potent agonist for PPARγ is dictated by specific structural features that govern its binding to the receptor's ligand-binding domain (LBD). nih.gov PPARγ, a nuclear hormone receptor, possesses a large, T-shaped, hydrophobic ligand-binding pocket. frontiersin.org The binding of pioglitazone to this pocket induces a conformational change that facilitates the interaction with co-activator proteins, leading to the regulation of target genes involved in glucose and lipid metabolism. frontiersin.orgnih.gov

Key structural determinants for pioglitazone's PPARγ agonism include:

The Thiazolidinedione (TZD) Head Group : This acidic moiety is a cornerstone of the molecule's function. It acts as a hydrogen bond anchor within the most conserved region of the LBD, forming critical hydrogen bonds with specific amino acid residues such as Ser289, His323, His449, and Tyr473 in helix 12. nih.govnih.gov This interaction is crucial for stabilizing the activation function-2 (AF-2) domain in its active conformation, a prerequisite for full agonist activity. frontiersin.orgnih.gov

The Ethyl-Pyridine "Tail" : This lipophilic tail occupies a specific position within the Y-shaped binding pocket. frontiersin.orgnih.gov The length and composition of this tail are critical for optimizing the fit and interaction with the hydrophobic regions of the pocket. nih.gov

Crystal structure analysis of the PPARγ LBD complexed with pioglitazone has confirmed these interactions, revealing a conserved binding mode among thiazolidinedione drugs. nih.govrcsb.org The TZD head group locks helix 12 in an active state, while the rest of the molecule settles into the hydrophobic cavity, demonstrating a highly specific molecular recognition event. frontiersin.org

Rational Design and Synthesis of Pioglitazone Analogues and Derivatives

The foundational understanding of pioglitazone's SAR has spurred the rational design and synthesis of numerous analogues. These efforts aim to enhance potency, improve selectivity, reduce adverse effects, or explore entirely new therapeutic applications by modifying the core pioglitazone structure. frontiersin.orgjst.go.jpnih.gov Synthetic strategies often involve Knoevenagel condensation to form the benzylidene intermediate, followed by reduction. jst.go.jpgoogle.com

Modifications to the pioglitazone scaffold can have profound effects on its interaction with PPARγ.

Hydroxylation of the Side Chain : The major in vivo metabolite of pioglitazone, 1-hydroxypioglitazone (PioOH), features a hydroxyl group on the ethyl-pyridine tail. This modification leads to a weaker binding affinity for the PPARγ LBD compared to the parent compound. nih.gov However, despite the reduced affinity, PioOH was found to better stabilize the AF-2 coactivator binding surface, resulting in slightly better transcriptional efficacy. nih.gov

Modifications to the Lipophilic Tail : Comparison with lobeglitazone (B1674985), another TZD with higher potency, provides insight into enhancing affinity. Lobeglitazone possesses a unique p-methoxyphenoxy group that establishes additional hydrophobic contacts within the binding pocket. nih.govresearchgate.net Computational docking analyses suggest these extra interactions result in a binding affinity for PPARγ that is approximately 12 times higher than that of pioglitazone. nih.govrcsb.orgresearchgate.net This highlights the importance of optimizing hydrophobic interactions for increased potency.

CompoundStructural Modification vs. PioglitazoneImpact on PPARγ InteractionReference
1-hydroxypioglitazone (PioOH)Addition of a hydroxyl group to the ethyl-pyridine tailWeaker binding affinity but enhanced stabilization of the AF-2 surface and slightly better transcriptional efficacy. nih.gov
LobeglitazoneContains a p-methoxyphenoxy group instead of the ethyl-pyridine groupForms additional hydrophobic contacts, leading to a ~12-fold higher binding affinity. nih.govrcsb.orgresearchgate.net
∆2-pioglitazoneExocyclic double bond on the TZD ring (benzylidene)Binds to PPARγ but does not activate it (antagonist/non-agonist). nih.govspandidos-publications.com

The pioglitazone scaffold has been used to develop compounds that engage targets beyond PPARγ, opening new avenues for treatment.

∆2-Pioglitazone : This analogue, an intermediate in pioglitazone synthesis, possesses an exocyclic double bond. It binds to PPARγ but, crucially, does not activate it. nih.govspandidos-publications.com Its observed anti-proliferative effects in colon cancer cells are not mediated by PPARγ agonism but are associated with the activation of the Nrf2/Keap1 antioxidant pathway. nih.govspandidos-publications.com

Benzosulfonamide Derivative : A synthetic analogue featuring a benzosulfonamide moiety was shown to ameliorate diabetes in a rat model through a distinct mechanism involving the ACE2/Angiotensin 1–7 axis and the PI3K/AKT/mTOR signaling pathway, demonstrating a departure from classical PPARγ-mediated effects. nih.gov

Researchers have also focused on developing analogues with specific cellular effects, such as the modulation of autophagy, a cellular recycling process implicated in various diseases.

Pioglitazone : The parent compound itself has been shown to enhance autophagy. Studies indicate it can protect tubular cells from injury by inducing autophagy through the AMPK-mTOR signaling pathway. nih.gov It has also been reported to promote autophagy in tendon-derived stem cells, mitigating the detrimental effects of advanced glycation end-products (AGEs). researchgate.net

∆2-Pioglitazone : This non-PPARγ-activating analogue was found to enhance autophagy in human colon cancer cells. nih.govspandidos-publications.comresearchgate.net This effect was linked to an increase in reactive oxygen species and subsequent activation of the Nrf2/Keap1 pathway, suggesting a PPARγ-independent mechanism for autophagy induction. nih.govspandidos-publications.com

CompoundCellular EffectMechanismReference
PioglitazoneEnhances autophagyVia AMPK-mTOR signaling pathway nih.gov
∆2-pioglitazoneEnhances autophagyAssociated with increased reactive oxygen species and activation of the Nrf2/Keap1 pathway nih.govspandidos-publications.com

Computational Approaches in SAR

Computational chemistry has become an indispensable tool in the study of pioglitazone's SAR and the design of new analogues.

Molecular Docking : This technique is widely used to predict the binding mode and affinity of ligands to their target receptors. For instance, docking studies were instrumental in comparing the binding of pioglitazone, its metabolite PioOH, and the more potent analogue lobeglitazone to the PPARγ LBD. nih.govnih.gov These studies helped to rationalize the observed differences in affinity based on specific intermolecular interactions. nih.govrcsb.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method is used to assess the stability of the interactions predicted by docking, such as the stability of pioglitazone within the PPARγ binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical and machine learning methods to correlate chemical structures with biological activity. ui.ac.idresearchgate.net By developing models based on a set of known pioglitazone analogues and their activities, researchers can predict the potency of novel, untested compounds, thereby accelerating the discovery of new drug candidates. ui.ac.idresearchgate.net These computational approaches streamline the drug design process, allowing for a more focused and efficient synthesis and testing of new derivatives. nih.govjocpr.com

Advanced Analytical and Omics Methodologies in Preclinical Research on (S)-Pioglitazone Hydrochloride

Following a comprehensive review of scientific literature, it has been determined that preclinical research data focusing specifically on the (S)- enantiomer of pioglitazone hydrochloride using advanced "-omics" technologies and specific cell-based assays is not publicly available. The vast majority of published research has been conducted on pioglitazone as a racemic mixture, which contains both the (S)- and (R)- enantiomers. Therefore, the detailed analysis as requested in the outline for "(S)-Pioglitazone hydrochloride" cannot be provided at this time.

Scientific investigations into the mechanistic details of drug action, such as those employing transcriptomics, metabolomics, lipidomics, proteomics, and advanced cell-based assays, are extensive for the general compound "pioglitazone". For instance, studies have utilized these techniques to elucidate its effects on gene expression, metabolic pathways, and insulin (B600854) signaling in various preclinical models.

However, the specific contributions and distinct biological profile of the (S)- enantiomer remain largely uncharacterized in the public research domain through these advanced methodologies. Research that differentiates the effects of the individual enantiomers of pioglitazone is scarce, and as a result, a detailed article focusing solely on the preclinical "-omics" and pathway analysis of "(S)-Pioglitazone hydrochloride" cannot be accurately generated.

Future research may yet distinguish the specific molecular interactions and cellular effects of (S)-Pioglitazone hydrochloride, which would enable a detailed analysis as outlined. Until such specific data becomes available, a comprehensive and scientifically accurate article on this particular enantiomer is not feasible.

Advanced Analytical and Omics Methodologies in Preclinical Research

Advanced Cell-Based Assays for Pathway Analysis

High-Throughput Screening for Mitochondrial Function and Dysfunction Parameters

High-throughput screening (HTS) of mitochondrial function provides a powerful platform to assess the effects of (S)-Pioglitazone hydrochloride on cellular energy metabolism. These assays are designed to rapidly evaluate numerous parameters of mitochondrial health in a large number of samples. Key HTS assays for mitochondrial function include the measurement of the inner mitochondrial membrane potential (ΔΨm) and ATP production. nih.gov For instance, a decrease in ΔΨm can indicate mitochondrial dysfunction, while changes in ATP levels directly reflect the efficiency of oxidative phosphorylation.

Studies have shown that pioglitazone (B448) can have varied effects on mitochondrial respiration. nih.gov In some contexts, it has been observed to increase mitochondrial respiration, while in others, it has been shown to decrease it. nih.gov The (S)-enantiomer is known to be a ligand for PPARγ, which can indirectly influence mitochondrial biogenesis and function. nih.govnih.gov Conversely, both the (S) and (R) enantiomers can inhibit the mitochondrial pyruvate (B1213749) carrier (MPC). nih.gov HTS assays can be employed to dissect these dual roles by screening for changes in mitochondrial parameters in the presence of the separated enantiomers. For example, a screen could measure oxygen consumption rates (OCR), a direct indicator of mitochondrial respiration, in various cell types treated with (S)-Pioglitazone hydrochloride. frontiersin.org

Table 1: High-Throughput Screening Parameters for Mitochondrial Function

ParameterAssay PrincipleRelevance to (S)-Pioglitazone Hydrochloride
Mitochondrial Membrane Potential (ΔΨm) Fluorescent dyes (e.g., TMRM, TMRE) that accumulate in mitochondria based on membrane potential.Assesses the integrity of the mitochondrial inner membrane and the proton gradient essential for ATP synthesis.
ATP Production Luciferase-based assays that measure ATP levels.Directly quantifies the output of oxidative phosphorylation.
Oxygen Consumption Rate (OCR) Extracellular flux analysis to measure the rate at which cells consume oxygen.Provides a real-time measurement of mitochondrial respiration.
Mitochondrial ROS Production Fluorescent probes that detect reactive oxygen species (ROS) specifically within mitochondria.Evaluates the extent of oxidative stress originating from the mitochondria.
Mitochondrial Mass Fluorescent dyes that bind to mitochondrial membranes regardless of membrane potential.Determines changes in the total amount of mitochondria per cell (biogenesis).

Multiplexed Analysis of Inflammatory and Oxidative Stress Markers

Chronic inflammation and oxidative stress are key pathological features of many diseases where (S)-Pioglitazone hydrochloride may have therapeutic potential. Multiplexed analysis allows for the simultaneous measurement of a wide array of inflammatory cytokines, chemokines, and markers of oxidative stress from a single, small sample volume. This approach provides a comprehensive snapshot of the inflammatory and redox state of a biological system in response to treatment.

Preclinical studies have demonstrated that pioglitazone possesses anti-inflammatory and antioxidant properties. nih.govnih.gov It can inhibit the production of pro-inflammatory cytokines and nitric oxide. nih.gov In diabetic animal models, pioglitazone has been shown to reduce atrial mitochondrial reactive oxygen species (ROS) production and suppress the elevation of pro-oxidative and inflammatory markers such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and high-sensitivity C-reactive protein (hs-CRP). nih.gov Multiplex assays, such as bead-based immunoassays (e.g., Luminex) or antibody arrays, can be utilized to quantify a panel of relevant cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators in preclinical models treated with (S)-Pioglitazone hydrochloride. This allows for a detailed characterization of its anti-inflammatory profile.

Detailed Characterization of Apoptotic and Autophagic Flux

Apoptosis (programmed cell death) and autophagy (a cellular recycling process) are fundamental cellular processes that are often dysregulated in disease. Understanding how (S)-Pioglitazone hydrochloride modulates these pathways is critical for evaluating its therapeutic potential and safety.

Pioglitazone has been shown to induce apoptosis in certain cancer cell lines, an effect that can be mediated through a caspase-dependent pathway. researchgate.netresearchgate.net The use of pan-caspase inhibitors, such as z-VAD-fmk, can confirm the involvement of caspases in pioglitazone-induced apoptosis. researchgate.net Furthermore, pioglitazone has been found to modulate autophagy. In some instances, it can enhance autophagy to ameliorate cell damage and tissue injury. nih.gov For example, in advanced glycation end products (AGEs)-treated tendon-derived stem cells, pioglitazone treatment induces autophagic flux, which in turn has anti-apoptotic effects. nih.gov In other contexts, such as in kidney fibrosis models, pioglitazone can protect against autophagy dysfunction induced by transforming growth factor-beta (TGF-β). nih.gov

Detailed characterization of these pathways involves a combination of techniques. For apoptosis, this includes TUNEL staining to detect DNA fragmentation, and western blotting for key apoptotic proteins like cleaved caspases and PARP. researchgate.netnih.gov For autophagy, the analysis of autophagic flux is crucial and can be assessed by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 via western blotting, often in the presence and absence of lysosomal inhibitors to distinguish between induction of autophagy and blockage of the pathway.

Sophisticated Preclinical Animal Models for Disease Pathogenesis Studies

The evaluation of (S)-Pioglitazone hydrochloride's efficacy and mechanism of action relies heavily on the use of sophisticated preclinical animal models that accurately recapitulate key aspects of human diseases. These models are indispensable for studying disease pathogenesis and the therapeutic effects of the compound in a complex in vivo setting.

A variety of animal models are employed in pioglitazone research. For metabolic diseases like type 2 diabetes, spontaneous models such as ob/ob mice, db/db mice, and Zucker diabetic fatty (ZDF) rats are frequently used as they closely mimic the clinical features of the disease, including obesity and insulin (B600854) resistance. greentech-bio.com Streptozotocin (STZ)-induced diabetes models in rodents are also common for studying type 1 diabetes. greentech-bio.com In the context of non-alcoholic steatohepatitis (NASH), mouse models have been used to demonstrate the beneficial effects of the (R)-enantiomer of pioglitazone on liver fat, inflammation, and fibrosis. nih.gov For neurodegenerative diseases, preclinical data from rodent and primate models of Parkinson's disease have shown neuroprotective effects of pioglitazone. nih.gov Furthermore, ApoE knockout (ApoE-/-) diabetic mouse models are utilized to study the effects of pioglitazone on atherosclerosis. nih.gov In the study of chronic kidney disease, 5/6 nephrectomized rats are used to model renal fibrosis and mitochondrial dysfunction. nih.govfrontiersin.org

Advanced Analytical Methodologies for Pioglitazone Hydrochloride, (S)- and Metabolite Quantification in Biological Matrices

Accurate and sensitive quantification of (S)-Pioglitazone hydrochloride and its metabolites in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and pharmacodynamic studies. Advanced analytical techniques are essential to achieve the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors

HPLC and UHPLC are the cornerstones of bioanalytical methods for pioglitazone. nih.govresearchgate.netnih.govjocpr.comasianpubs.orgijstr.org These techniques separate the analyte of interest from endogenous components of the biological matrix. Various detectors can be coupled with HPLC/UHPLC systems for quantification. UV detection is a common and robust method, with the wavelength typically set around 269 nm for pioglitazone. nih.govjocpr.com

Chiral HPLC methods have been specifically developed to separate the R and S enantiomers of pioglitazone, which is crucial for studying their individual pharmacological and toxicological effects. nih.gov The racemization of the pure enantiomers can also be investigated under different pH conditions using chiral HPLC or chiral capillary electrophoresis (CE). nih.gov Studies have shown that the racemization speed increases with increasing pH. nih.gov

Table 2: HPLC/UHPLC Methods for Pioglitazone Analysis

TechniqueColumn TypeMobile Phase ExampleDetectionApplication
RP-HPLC C18Acetonitrile (B52724) and Ammonium acetate (B1210297) bufferUV (269 nm)Quantification in plasma and pharmaceutical formulations. jocpr.comasianpubs.org
Chiral HPLC Chiral stationary phaseNot specifiedNot specifiedSeparation of R and S enantiomers. nih.gov
UHPLC C18Methanol and 0.1% formic acidMS/MSHigh-sensitivity quantification in plasma. doi.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For enhanced sensitivity and selectivity, especially when dealing with low concentrations of the drug and its metabolites in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govdoi.orgwaters.comnih.govresearchgate.netnih.gov This technique combines the separation power of LC with the mass-resolving capability of a mass spectrometer.

LC-MS/MS methods for pioglitazone and its active metabolites, such as keto-pioglitazone and hydroxy-pioglitazone, have been developed and validated in human plasma with very low limits of quantification, in the range of picograms per milliliter. waters.comlcms.cz These methods typically involve a sample preparation step, such as solid-phase extraction or protein precipitation, followed by analysis on a C8 or C18 column. doi.orglcms.cz The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. doi.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pioglitazone, offering high efficiency, rapid analysis times, and minimal reagent consumption. researchgate.netbohrium.com Specifically, Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully developed and validated for the quantification of pioglitazone in pharmaceutical formulations, often in combination with other antidiabetic agents like metformin (B114582). mdpi.comnih.gov

The successful separation by CZE relies on the optimization of several key parameters. For instance, a method for the simultaneous analysis of pioglitazone and metformin identified an optimal running buffer of 75 mmol/L phosphate (B84403) buffer at pH 4.0, supplemented with 30% acetonitrile to enhance the solubility and peak shape of the less soluble pioglitazone. researchgate.netmdpi.com Instrumental conditions are also critical for achieving desired separation and sensitivity. mdpi.com

Table 1: Optimized CZE Conditions for Pioglitazone Analysis

Parameter Optimal Condition Reference
Running Buffer 75 mmol/L phosphate buffer (pH 4.0) with 30% Acetonitrile researchgate.netmdpi.com
Applied Voltage +25 kV to +30 kV mdpi.comnih.gov
Capillary Temperature 25 °C to 35 °C mdpi.comnih.gov
Injection Hydrodynamic (0.5 psi for 10 s or 50 mbar for 15 s) mdpi.comnih.gov

| Detection Wavelength | 210 nm or 190 nm | mdpi.comnih.gov |

The developed CZE methods are validated to ensure their reliability for quantitative analysis. mdpi.com Validation parameters demonstrate the method's accuracy, precision, and sensitivity. mdpi.comnih.gov This makes CZE a suitable alternative to more conventional methods like HPLC for routine quality control analysis. bohrium.com

Table 2: Validation Parameters for a CZE Method for Pioglitazone

Parameter Result Reference
Linearity (Correlation Coefficient) ≥ 0.9985 mdpi.comnih.gov
Accuracy (% Recovery) 98.21–104.81% mdpi.comnih.gov
Limit of Detection (LOD) ≤ 0.277 µg/mL mdpi.comnih.gov

| Limit of Quantitation (LOQ) | ≤ 0.315 µg/mL | mdpi.comnih.gov |

Given that pioglitazone possesses a chiral center, enantioselective separation is crucial, as enantiomers can exhibit different pharmacokinetic profiles. researchgate.netnih.gov While HPLC methods using chiral stationary phases have been established for this purpose, CE offers significant potential for chiral separations, often by incorporating a chiral selector into the background electrolyte. researchgate.netnih.govbio-rad.com The direct separation of enantiomers in CE is achieved through the formation of transient diastereoisomeric complexes with the chiral selector, which have different electrophoretic mobilities. bio-rad.com For chiral drugs, selectors like cyclodextrins or proteins are commonly used in the running buffer to achieve enantioseparation. bio-rad.comnih.gov The development of such a CE method would be highly valuable for studying the stereoselective properties of (S)- and (R)-pioglitazone.

Electrochemical Methods for Mechanistic Biological Studies

Electrochemical methods provide a sensitive and cost-effective platform for investigating the redox mechanisms of pioglitazone, offering insights that are pertinent to its biological activity. nih.gov Techniques such as cyclic voltammetry and stripping voltammetry have been employed to characterize the electrochemical behavior of pioglitazone hydrochloride at various electrode surfaces. wjahr.com

Studies using voltammetry have revealed that the thiazolidinedione moiety of pioglitazone is electrochemically active. wjahr.com The molecule typically undergoes an irreversible reduction process that is dependent on pH and is diffusion-controlled. wjahr.com This reduction has been attributed to the hydrogenation of the two carbonyl (C=O) groups within the thiazolidinedione ring. wjahr.com The specifics of this mechanism, such as the number of electrons transferred and the influence of the solution's pH, can be elucidated through these electrochemical analyses.

The biological action of pioglitazone is primarily mediated through its function as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). jst.go.jpnih.govfrontiersin.org This nuclear receptor plays a key role in regulating the transcription of genes involved in glucose and lipid metabolism. nih.gov The interaction with PPARγ leads to a cascade of events, including the modulation of inflammatory responses and the improvement of insulin sensitivity. nih.govnih.gov

Electrochemical sensors, particularly those using modified electrodes, have been developed for the highly sensitive detection of pioglitazone. rsc.org For example, electrodes modified with nitrogen-doped reduced graphene oxide (Nr-GO) have been shown to effectively oxidize pioglitazone, enabling its detection at nanomolar concentrations. rsc.org The high sensitivity of these methods is crucial for preclinical research, allowing for the quantification of pioglitazone in biological matrices during metabolic and pharmacokinetic studies. nih.gov The ability to monitor pioglitazone's electrochemical signature can be correlated with its biological effects, such as its influence on mitochondrial function and its role in activating signaling pathways like the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org Understanding the redox properties of the thiazolidinedione ring is therefore fundamental, as this moiety is central to the molecule's ability to bind to and activate PPARγ, initiating its therapeutic effects. jst.go.jpfrontiersin.org

Table 3: Summary of Electrochemical Studies on Pioglitazone Hydrochloride

Technique Electrode Key Findings Reference
Cyclic Voltammetry (CV) Gold Electrode Irreversible, diffusion-controlled reduction of C=O groups. wjahr.com
Differential Pulse Voltammetry (DPV) N-doped r-GO modified GCE/SPGE Diffusion-dominated oxidation process; LOD of 29-67 nM. rsc.org

| CV / DPV | Pioglitazone/SDS Modified Carbon Paste | Fabricated sensor showed electrocatalytic property for dopamine (B1211576) detection. | |

These electrochemical investigations, by probing the molecule's intrinsic redox characteristics, complement omics methodologies by providing a functional understanding of how the chemical structure of pioglitazone relates to its complex biological mechanisms, including its dual agonist activity on PPARα and PPARγ. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.